1,2,3,4,6,7,8-Heptachlorodibenzofuran
Description
Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,6,7,8-heptachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKCPIVJOGHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052350 | |
| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67562-39-4, 38998-75-3, 67652-39-5 | |
| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67562-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Heptachlorodibenzofurans | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 1,2,3,4,6,7,8-heptachloro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
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| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58J222A38N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Toxicological Profile of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants. These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as waste incineration and the manufacturing of certain chemicals.[1] Like other dioxin-like compounds, the toxicity of HpCDF is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction initiates a cascade of downstream events leading to a wide range of toxicological effects. This guide provides a comprehensive overview of the toxicological profile of HpCDF, focusing on its physicochemical properties, toxicokinetics, toxicodynamics, and carcinogenic potential, with an emphasis on quantitative data and experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its environmental fate, bioavailability, and toxicokinetics.
| Property | Value | Reference |
| CAS Number | 67562-39-4 | [2][3][4][5] |
| Molecular Formula | C₁₂HCl₇O | [2][3][4] |
| Molecular Weight | 409.31 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) upon heating. | [3] |
| Synonyms | 1,2,3,4,6,7,8-HpCDF, PCDF 131 | [2][3] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed toxicokinetic data for 1,2,3,4,6,7,8-HpCDF are limited. However, studies on related polychlorinated dibenzofurans (PCDFs) and dioxins provide insights into its likely ADME profile.
-
Absorption: Like other PCDFs, HpCDF is expected to be well-absorbed following oral ingestion due to its lipophilic nature. Dermal and inhalation absorption are also potential routes of exposure, particularly in occupational settings.
-
Distribution: Following absorption, HpCDF is likely to distribute to and accumulate in lipid-rich tissues, such as the liver and adipose tissue.
-
Metabolism: The metabolism of highly chlorinated dibenzofurans is generally slow. It is anticipated that HpCDF undergoes limited metabolism, primarily mediated by cytochrome P450 enzymes.
-
Excretion: Excretion of HpCDF and its metabolites is expected to be slow, with the primary route being fecal excretion. Due to its persistence and bioaccumulative nature, it can have a long biological half-life.
Toxicodynamics: Mechanism of Action
The primary mechanism of toxicity for 1,2,3,4,6,7,8-HpCDF is mediated through its binding to and activation of the Aryl Hydrocarbon Receptor (AhR) .[1]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.
Upon binding of a ligand like HpCDF, the AhR complex undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, leading to altered cellular function and toxicity.[1]
Toxicological Data
Specific quantitative toxicity data for 1,2,3,4,6,7,8-HpCDF is limited. The following tables summarize available data for HpCDF and its closely related congener, 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD), which shares a similar structure and mechanism of action.
Table 1: Acute and Subchronic Toxicity of this compound (HpCDF)
| Endpoint | Species | Route | Value | Units | Reference |
| ED50 (Immunotoxicity - PFC/spleen) | Mouse | Intraperitoneal | 0.011 | µmol/kg | [6] |
| ED50 (Immunotoxicity - PFC/10⁶ cells) | Mouse | Intraperitoneal | 0.018 | µmol/kg | [6] |
| ED50 (AHH Induction) | Mouse | Intraperitoneal | 0.11 | µmol/kg | [6] |
| ED50 (EROD Induction) | Mouse | Intraperitoneal | 0.315 | µmol/kg | [6] |
Table 2: Carcinogenicity of this compound (HpCDF)
| Parameter | Value | Units | Reference |
| Inhalation Unit Risk | 3.8 E-1 | (µ g/cubic meter)⁻¹ | [5] |
| Inhalation Slope Factor | 1.3 E+3 | (mg/kg-day)⁻¹ | [5] |
| Oral Slope Factor | 1.3 E+3 | (mg/kg-day)⁻¹ | [5] |
Experimental Protocols
Key aspects of a typical protocol would include:
-
Test System: A rodent species (e.g., Sprague-Dawley rats) is commonly used.
-
Dose Administration: The test substance is typically administered by oral gavage.
-
Dose Levels: A control group and at least three dose levels are used to establish a dose-response relationship.
-
Endpoints: A comprehensive set of endpoints are evaluated, including clinical observations, body and organ weights, hematology, clinical chemistry, and histopathology of major tissues and organs.
Conclusion
This compound is a persistent and toxic environmental contaminant. Its primary mechanism of toxicity involves the activation of the aryl hydrocarbon receptor, leading to a wide array of adverse health effects. While specific quantitative toxicological data for HpCDF are limited, information from closely related congeners provides a basis for assessing its potential hazards. Further research is needed to fully characterize the toxicological profile of this compound and to establish definitive no-observed-adverse-effect levels and lowest-observed-adverse-effect levels for various endpoints. This technical guide serves as a resource for professionals in the fields of toxicology and drug development, providing a foundational understanding of the current knowledge on the toxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound - OEHHA [oehha.ca.gov]
- 6. The structure-dependent effects of heptachlorodibenzofuran isomers in male C57BL/6 mice: immunotoxicity and monooxygenase enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 1,2,3,4,6,7,8-Heptachlorodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent environmental pollutants.[1] Like other dioxin-like compounds, the toxic effects of HpCDF are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2] This interaction initiates a cascade of cellular and genetic events that can lead to a range of toxicological outcomes, including immunotoxicity, reproductive and developmental effects, and carcinogenesis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of 1,2,3,4,6,7,8-HpCDF, with a focus on its interaction with the AhR signaling pathway, quantitative toxicological data, and detailed experimental protocols for its study.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The primary mechanism of action of 1,2,3,4,6,7,8-HpCDF involves the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with several chaperone proteins, including two molecules of heat shock protein 90 (Hsp90).[3]
Upon binding of a ligand such as HpCDF, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[2] In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[2][3] This AhR:ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[2][4] This binding event initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes, such as CYP1A1 and CYP1B1.[2][5]
The induction of these metabolizing enzymes is a key event in the toxic effects of HpCDF. While this can be an adaptive response to metabolize xenobiotics, the persistent activation of the AhR by stable compounds like HpCDF leads to a prolonged and dysregulated gene expression, contributing to its toxicity.[5]
Beyond the induction of metabolic enzymes, AhR signaling can also influence other cellular processes. It has been shown to increase the conversion of arachidonic acid to prostanoids via cyclooxygenase-2, alter Wnt/β-catenin signaling, and affect signaling by receptors for inflammatory cytokines.[1][2] Furthermore, AhR activation can lead to alterations in the proteasomal degradation of steroid hormone receptors and changes in the differentiation of certain T-cell subsets.[1] These widespread effects contribute to the diverse toxicological profile of dioxin-like compounds, which includes weight loss, thymic atrophy (a hallmark of immunotoxicity), and cancer.[1]
Quantitative Toxicological Data
The potency of individual dioxin-like compounds, including HpCDF, is often expressed relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), through the use of Toxic Equivalency Factors (TEFs).[6][7] The TEF is an estimate of the compound-specific toxicity relative to TCDD, which is assigned a TEF of 1.0.[7][8] The Toxic Equivalence (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF.[6][8]
| Compound | CAS Number | Toxic Equivalency Factor (TEF) |
| This compound (HpCDF) | 67562-39-4 | 0.01 |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1746-01-6 | 1 |
Data sourced from the U.S. Environmental Protection Agency (2010).[7]
The TEF of 0.01 for 1,2,3,4,6,7,8-HpCDF indicates that it is considered to be 100 times less potent than TCDD in eliciting dioxin-like toxic effects.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of compounds like 1,2,3,4,6,7,8-HpCDF.
AhR Ligand Binding Affinity Assay
This assay determines the affinity of a test compound for the AhR. A common method is a competitive radioligand binding assay.
Protocol:
-
Preparation of Cytosol: Hepatic cytosol, which is a source of AhR, is prepared from a suitable animal model (e.g., C57BL/6 mice or Sprague-Dawley rats). The liver is homogenized in a buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5) and centrifuged at high speed to obtain the cytosolic fraction (supernatant).[9]
-
Incubation: A constant concentration of a radiolabeled high-affinity AhR ligand (e.g., [³H]TCDD) is incubated with the hepatic cytosol.[3][9]
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., HpCDF) are added to the incubation mixtures to compete with the radioligand for binding to the AhR.[9]
-
Separation of Bound and Unbound Ligand: After incubation, the bound radioligand is separated from the unbound radioligand. This can be achieved using methods such as hydroxylapatite (HAP) adsorption or charcoal-dextran stripping.[3]
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Activity
The EROD assay is a sensitive and widely used method to measure the catalytic activity of CYP1A1, which is a hallmark of AhR activation.[10][11]
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., H4IIE rat hepatoma cells) or primary hepatocytes are cultured and treated with various concentrations of the test compound (HpCDF) for a specified period (e.g., 24-72 hours) to induce CYP1A1 expression.
-
Preparation of Microsomes (optional): For tissue samples or cell pellets, a microsomal fraction containing the CYP450 enzymes can be prepared by differential centrifugation.
-
EROD Reaction: The cells or microsomal fraction are incubated with the substrate 7-ethoxyresorufin (B15458) in a reaction buffer (e.g., Tris or phosphate (B84403) buffer) at 37°C.[2][12] A source of reducing equivalents, such as NADPH, is added to initiate the reaction.[10]
-
Enzymatic Conversion: CYP1A1 catalyzes the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin (B1680543).[11]
-
Fluorescence Measurement: The rate of resorufin formation is measured over time using a fluorometer (excitation ~530-550 nm, emission ~580-590 nm).
-
Data Analysis: The EROD activity is calculated as the amount of resorufin produced per unit time per milligram of protein (pmol/min/mg protein). Dose-response curves are generated to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal EROD induction).
Conclusion
The mechanism of action of this compound is intricately linked to its ability to act as a potent agonist of the aryl hydrocarbon receptor. This interaction triggers a well-defined signaling cascade, leading to the altered expression of a wide array of genes, most notably CYP1A1. The persistent activation of this pathway is central to the diverse toxicological effects observed with HpCDF and other dioxin-like compounds. While specific quantitative data for HpCDF are limited, its Toxic Equivalency Factor of 0.01 provides a valuable metric for risk assessment. A thorough understanding of the AhR signaling pathway and the application of standardized experimental protocols are essential for characterizing the toxic potential of this and other related environmental contaminants.
References
- 1. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 3. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic equivalency factor - Wikipedia [en.wikipedia.org]
- 7. rais.ornl.gov [rais.ornl.gov]
- 8. epa.gov [epa.gov]
- 9. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cerc.usgs.gov [cerc.usgs.gov]
- 12. mouselivercells.com [mouselivercells.com]
"1,2,3,4,6,7,8-Heptachlorodibenzofuran congener-specific analysis"
An In-depth Technical Guide to the Congener-Specific Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran
Introduction
Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants that are formed as unintentional byproducts of industrial processes such as waste incineration and chemical manufacturing. The PCDF family includes 135 individual compounds, known as congeners, which vary in their level of chlorination and toxicity. Among these, congeners with chlorine atoms at the 2,3,7, and 8 positions are considered to be of highest toxicological concern.
This compound (1,2,3,4,6,7,8-HpCDF) is a PCDF congener that is persistent, bioaccumulative, and toxic. Due to its lipophilic nature, it accumulates in the fatty tissues of organisms. Accurate, congener-specific analysis is critical to distinguish 1,2,3,4,6,7,8-HpCDF from other isomers and to accurately assess exposure and potential health risks. The "gold standard" for this type of analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), which provides the necessary selectivity and sensitivity to detect the low concentrations typically found in environmental and biological samples.
Toxicology and Toxic Equivalency Factors (TEFs)
The toxicity of PCDF congeners, and related dioxin-like compounds, is typically expressed in relation to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). This is achieved using the Toxic Equivalency Factor (TEF) concept, which facilitates risk assessment for complex mixtures of these compounds. The total toxicity of a mixture is reported as a single value, the Toxic Equivalency (TEQ), which is calculated by summing the product of the concentration of each congener and its respective TEF.
The World Health Organization (WHO) has assigned a TEF of 0.01 for 1,2,3,4,6,7,8-HpCDF for humans, mammals, fish, and birds, indicating it is 100 times less potent than 2,3,7,8-TCDD.
Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Human Health Risk Assessment of 2,3,7,8-Substituted PCDFs
| Compound | WHO 2005 TEF |
|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,
Unveiling a Persistent Threat: A Technical Guide to the Discovery of 1,2,3,4,6,7,8-Heptachlorodibenzofuran in the Environment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a highly chlorinated and toxic compound belonging to the polychlorinated dibenzofurans (PCDFs) family. These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. Due to their chemical stability and lipophilic nature, they persist in the environment, bioaccumulate in food chains, and pose a significant risk to human health and ecosystems. This technical guide provides a comprehensive overview of the discovery of HpCDF in environmental samples, detailing the analytical methodologies for its detection and quantification, a summary of its occurrence in various environmental matrices, and the underlying experimental workflows.
Environmental Occurrence of this compound
HpCDF has been detected in a wide range of environmental matrices across the globe, indicating its widespread distribution. The following table summarizes quantitative data on HpCDF concentrations found in soil, sediment, aquatic biota, and human tissues. These findings underscore the persistence and bioaccumulative potential of this compound.
| Environmental Matrix | Sample Type | Location | Concentration Range (pg/g) | Reference |
| Soil | Soil around an industrial park | Northwest China | Not explicitly stated for HpCDF, but total PCDD/Fs ranged from 3.60–156 pg/g.[1] | [1] |
| Soil near municipal solid waste incinerator | Tarragona, Catalonia, Spain | OCDD and 1,2,3,4,6,7,8-HpCDD were the most important contributors to total PCDD/Fs.[2] | [2][3] | |
| Sediment | Sediments from a contaminated site | Augusta Bay, Sicily | 1,2,3,4,6,7,8-HpCDF was among the congeners detected at the highest concentrations.[4] | [4] |
| Sediments from Parramatta River | Sydney, Australia | HpCDF was a contributor to the total toxic equivalents (TEQs) in the sediments.[5] | [5] | |
| Aquatic Biota | Fish tissue (predator composites) | US Lakes and Reservoirs | Not explicitly stated for HpCDF, but dioxins and furans were detected in 81% of predator samples. | [6] |
| Fish (Pike/Perch, Carp, Bream) | Lake Chardara, Kazakhstan | 1,2,3,4,6,7,8-HpCDF was analyzed but reported with interference or below detection limits in some samples.[7] | [7] | |
| Portuguese Oyster (Crassostrea angulata) | Dioxin-polluted sediment | 1,2,3,4,6,7,8-HpCDF was detected in the treatment groups.[8] | [8] | |
| Human Tissues | Human breast milk | Argentina | The profile of PCDD/Fs was dominated by several congeners including 1,2,3,4,6,7,8-HpCDF (6%).[9] | [9] |
Experimental Protocols for the Analysis of this compound
The accurate detection and quantification of HpCDF in environmental samples require sophisticated analytical techniques due to its low concentrations and the complexity of the sample matrices. The standard methodology involves isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). The following protocol is a synthesis of established methods, primarily based on US EPA Method 1613B.
1. Sample Collection and Storage:
-
Soil and Sediment: Samples are collected using stainless steel scoops or corers and stored in pre-cleaned amber glass jars with Teflon-lined lids. Samples are kept at 4°C until analysis.
-
Biota (Fish Tissue): Whole fish or specific tissues are collected, wrapped in aluminum foil, and frozen at -20°C or below.
-
Human Milk: Samples are collected in pre-cleaned glass containers and stored frozen.
2. Sample Extraction:
-
Soxhlet Extraction: A common and robust method for solid samples. The sample is mixed with a drying agent (e.g., anhydrous sodium sulfate) and extracted with a suitable solvent (e.g., toluene (B28343) or a hexane/acetone mixture) for 16-24 hours.
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to extract analytes more efficiently with less solvent compared to Soxhlet extraction.
3. Extract Cleanup:
The crude extracts contain numerous co-extracted interfering compounds that must be removed prior to instrumental analysis. A multi-step cleanup procedure is typically employed:
-
Acid/Base Washing: The extract is partitioned with concentrated sulfuric acid to remove lipids and other organic interferences, followed by a wash with a basic solution (e.g., potassium hydroxide) to remove acidic compounds.
-
Column Chromatography:
-
Multi-layer Silica (B1680970) Gel Column: The extract is passed through a column packed with layers of silica gel modified with sulfuric acid and potassium hydroxide (B78521) to further remove interferences.
-
Alumina (B75360) Column: An alumina column is used to separate PCDD/Fs from other chlorinated compounds like polychlorinated biphenyls (PCBs).
-
Carbon Column: A column containing activated carbon dispersed on a solid support is highly effective for isolating planar molecules like PCDD/Fs from non-planar interferences. The PCDD/Fs are strongly adsorbed and are subsequently eluted by reverse-flow elution with toluene.
-
4. Instrumental Analysis (HRGC/HRMS):
-
Gas Chromatography: A high-resolution capillary column (e.g., DB-5ms) is used to separate the different PCDF congeners.
-
Mass Spectrometry: A high-resolution mass spectrometer operating in the selected ion monitoring (SIM) mode is used for detection and quantification. The instrument is tuned to a resolution of ≥10,000.
-
Isotope Dilution: Prior to extraction, the samples are spiked with a known amount of ¹³C-labeled HpCDF and other PCDF congeners. The recovery of these labeled internal standards is used to correct for losses during the extraction and cleanup steps, ensuring accurate quantification of the native (unlabeled) analytes.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the analysis of this compound in environmental samples.
Caption: Analytical workflow for the determination of HpCDF in environmental samples.
Caption: Environmental sources and fate of polychlorinated dibenzofurans (PCDFs).
Conclusion
The discovery and quantification of this compound in various environmental compartments highlight its role as a persistent and ubiquitous environmental contaminant. The data presented in this guide, coupled with the detailed analytical protocols, provide a valuable resource for researchers and scientists working on the environmental monitoring and risk assessment of this and other dioxin-like compounds. Continued monitoring and research are essential to understand the long-term trends, fate, and toxicological effects of HpCDF, and to develop effective strategies for mitigating human and environmental exposure. The highly sensitive and specific analytical methods outlined here are crucial tools in these ongoing efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Congener profiles of PCDD/Fs in soil and vegetation samples collected near to a municipal waste incinerator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bioaccumulation of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Dibenzofurans (PCDFs) in Hediste diversicolor (Polychaeta: Nereididae) [frontiersin.org]
- 5. A Guideline Value for Dioxin‐Like Compounds in Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]
- 9. researchgate.net [researchgate.net]
A Preliminary Investigation of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) Toxicity
Abstract: This technical guide provides a preliminary overview of the toxicological profile of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF), a member of the polychlorinated dibenzofuran (B1670420) (PCDF) class of compounds.[1][2][3] As a dioxin-like compound, its toxicity is presumed to be mediated primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[1][4] Direct toxicological data for this specific congener is limited in publicly available literature. Therefore, this document extrapolates potential toxic effects, mechanisms of action, and relevant experimental protocols based on data from structurally similar and well-studied congeners, such as other PCDFs and polychlorinated dibenzo-p-dioxins (PCDDs). The primary objective is to provide a foundational resource for researchers and scientists initiating studies on 1,2,3,4,6,7,8-HpCDF.
Introduction to 1,2,3,4,6,7,8-HpCDF
This compound (HpCDF) is a persistent organic pollutant characterized by a dibenzofuran structure with seven chlorine atoms.[1][3] These compounds are not produced commercially but are generated as unintentional byproducts in industrial processes like waste incineration and chemical manufacturing.[4][5] Due to their chemical stability and lipophilicity, PCDFs persist in the environment, bioaccumulate in the food chain, and can be found in animal tissues and human breast milk.[2][5] The primary concern regarding HpCDF exposure is its classification as a "dioxin-like" compound, suggesting a toxicological profile similar to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2][6]
Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxic effects of dioxin-like compounds, including 1,2,3,4,6,7,8-HpCDF, are predominantly mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] The binding of HpCDF to the AhR initiates a cascade of molecular events that alters gene expression, leading to a wide range of toxicological responses.[1][4]
In its inactive state, the AhR is located in the cytoplasm within a protein complex. Upon ligand binding, the receptor complex undergoes a conformational change, allowing the AhR to translocate into the nucleus. Inside the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) located in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, including those encoding for metabolic enzymes like Cytochrome P450 isoforms CYP1A1 and CYP1B1, leading to downstream toxic effects.[4][7]
Quantitative Toxicological Data (from Related Compounds)
Table 1: Chronic Toxicity and Carcinogenicity of 1,2,3,4,6,7,8-HpCDD in Female Rats This data pertains to a related dioxin, not HpCDF.
| Species | Dosing Regimen | Dose (mg/kg) | Key Toxicological Endpoints | Reference |
| Sprague-Dawley Rat (Female) | Single dose, lifetime study | 2.1 | 16.6% incidence of squamous cell carcinoma of the lungs | [8],[9] |
| Sprague-Dawley Rat (Female) | Single dose, lifetime study | 3.1 | 73.3% incidence of squamous cell carcinoma of the lungs | [8],[9] |
| Sprague-Dawley Rat (Female) | Single dose, lifetime study | >1.0 | Dose-dependent shortening of lifespan; Anemia | [8],[9] |
Table 2: Immunotoxicity and Enzyme Induction Data for Related PCDFs This data pertains to different PCDF isomers, not 1,2,3,4,6,7,8-HpCDF.
| Compound | Species/System | Endpoint | Effective Dose (ED50) / Concentration (EC50) | Reference |
| 1,2,3,4,7,8,9-HpCDF | Mice | Immunosuppression (splenic plaque-forming cells) | 12 nmol/kg | [7] |
| 1,2,3,4,7,8,9-HpCDF | Mice | Hepatic Aryl Hydrocarbon Hydroxylase (AHH) Activity | 700 nmol/kg | [7] |
| 1,2,3,6,7,8-HxCDF | Rat Hepatoma Cells (H-4-II-E) | AHH Induction | 1.47 nM | [10] |
| 1,2,3,6,7,8-HxCDF | Rat Hepatoma Cells (H-4-II-E) | EROD Induction | 1.24 nM | [10] |
Experimental Protocols for Toxicity Assessment
A comprehensive investigation into the toxicity of 1,2,3,4,6,7,8-HpCDF would involve a multi-tiered approach, including in vitro and in vivo studies. The following protocols are based on standard methodologies used for other dioxin-like compounds.
In Vivo Subchronic Oral Toxicity Study (General Protocol)
This protocol is based on established guidelines (e.g., OECD Guideline 408) for assessing the toxicity of chemical substances.
-
Animal Model: Typically Sprague-Dawley rats or C57BL/6 mice, with an equal number of males and females per group (e.g., 10 per sex per group).[4]
-
Test Substance and Dosing: 1,2,3,4,6,7,8-HpCDF is dissolved in a suitable vehicle, such as corn oil.[4] The substance is administered daily via oral gavage for 90 days at a minimum of three dose levels, alongside a vehicle control group.
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.[4]
-
-
Clinical Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis.[4]
-
Pathology: All animals undergo a complete necropsy. Key organs are weighed, and a comprehensive set of tissues is collected, preserved, and subjected to histopathological examination.[4]
In Vitro Gene Expression Assay
-
Cell Line: Human or rodent cell lines responsive to AhR activation, such as HepG2 (human hepatoma) or H4IIE (rat hepatoma) cells.
-
Treatment: Cells are cultured and treated with varying concentrations of 1,2,3,4,6,7,8-HpCDF for a specified duration (e.g., 24 hours).
-
Endpoint Analysis:
-
RNA Extraction: Total RNA is isolated from the treated cells.
-
qRT-PCR: Quantitative real-time polymerase chain reaction is used to measure the expression levels of target genes, such as CYP1A1.
-
Data Analysis: Gene expression is normalized to a housekeeping gene, and the fold change relative to vehicle-treated control cells is calculated to determine a dose-response relationship.
-
Logical Framework: From Exposure to Adverse Outcome
The toxicity of 1,2,3,4,6,7,8-HpCDF can be conceptualized as a sequence of events starting from environmental release and culminating in adverse health outcomes in an organism. This logical progression is rooted in the compound's persistence and its potent interaction with the AhR signaling pathway.
References
- 1. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Exposome-Explorer - 1,2,3,4,6,7,8-HpCDF (Compound) [exposome-explorer.iarc.fr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.mst.dk [www2.mst.dk]
- 7. caymanchem.com [caymanchem.com]
- 8. Chronic toxicity and carcinogenicity of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin displays a distinct dose/time toxicity threshold (c x t = k) and a life-prolonging subthreshold effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to 1,2,3,4,6,7,8-Heptachlorodibenzofuran (CAS Number 67562-39-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants (POPs).[1] These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial processes, such as waste incineration and the production of chlorinated chemicals like pentachlorophenol.[2][3] As a dioxin-like compound, 1,2,3,4,6,7,8-HpCDF is of significant toxicological concern due to its persistence in the environment, potential for bioaccumulation, and ability to exert a range of adverse health effects through its interaction with the aryl hydrocarbon receptor (AhR).[4][5] This technical guide provides a comprehensive overview of the available scientific data on 1,2,3,4,6,7,8-HpCDF, including its physicochemical properties, toxicological profile, and relevant experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties contribute to its environmental persistence and lipophilicity, which drives its bioaccumulation in fatty tissues.[4]
| Property | Value | Reference |
| CAS Number | 67562-39-4 | [6] |
| Molecular Formula | C₁₂HCl₇O | [6] |
| Molecular Weight | 409.31 g/mol | [1] |
| Melting Point | 236.5 °C | [N/A] |
| Boiling Point | 542.04 °C (estimated) | [N/A] |
| Vapor Pressure | 9.67 x 10⁻¹⁰ mmHg at 25 °C | [N/A] |
| Solubility | Insoluble in water. Slightly soluble in chloroform (B151607) and methanol (B129727) upon heating. | [3] |
| Appearance | Solid | [3] |
Toxicological Profile
The toxicity of 1,2,3,4,6,7,8-HpCDF is primarily mediated through its high-affinity binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4] This interaction initiates a cascade of downstream events, leading to altered gene expression and subsequent toxic responses.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The binding of 1,2,3,4,6,7,8-HpCDF to the cytosolic AhR complex triggers a conformational change, leading to the dissociation of chaperone proteins such as heat shock protein 90 (Hsp90). The activated AhR-ligand complex then translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the induction of enzymes such as cytochrome P450 1A1 (CYP1A1).[4]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Toxic Equivalency Factor (TEF)
To assess the risk of complex mixtures of dioxin-like compounds, the World Health Organization (WHO) has established a system of Toxic Equivalency Factors (TEFs). These factors express the toxicity of individual congeners relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0.
| Compound | WHO-TEF (2005) | Reference |
| This compound | 0.01 | [7] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 | [7] |
This TEF value indicates that 1,2,3,4,6,7,8-HpCDF is considered to be 100 times less potent than TCDD in eliciting dioxin-like toxic effects.
Quantitative Toxicological Data
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 1,2,3,4,6,7,8-HpCDF.
Synthesis
A specific, detailed laboratory-scale synthesis protocol for this compound is not well-documented in the available literature, as it is primarily an unintentional byproduct. However, general synthesis routes for polychlorinated dibenzofurans often involve reactions such as the Ullmann condensation of chlorinated phenols or the photolysis of more highly chlorinated precursors like octachlorodibenzofuran. It is also known to be a contaminant in the production of pentachlorophenol.[2]
Analytical Protocol: Quantification in Environmental Matrices
The standard method for the quantification of 1,2,3,4,6,7,8-HpCDF in various matrices is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in EPA Method 1613B.
Objective: To accurately quantify the concentration of 1,2,3,4,6,7,8-HpCDF in a complex matrix (e.g., soil, sediment, tissue).
Principle: Isotope dilution mass spectrometry is employed, where a known amount of a ¹³C-labeled analog of the target analyte is added to the sample prior to extraction and cleanup. The ratio of the native analyte to the labeled internal standard is measured, allowing for accurate quantification that corrects for losses during sample preparation.
Materials:
-
High-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC/HRMS)
-
Capillary GC column (e.g., DB-5)
-
Soxhlet extraction apparatus or Pressurized Liquid Extraction (PLE) system
-
Multi-layer silica (B1680970) gel/alumina (B75360) cleanup columns
-
Florisil column[4]
-
High-purity solvents (e.g., hexane, toluene (B28343), dichloromethane)
-
¹³C₁₂-labeled 1,2,3,4,6,7,8-HpCDF internal standard
-
Native 1,2,3,4,6,7,8-HpCDF calibration standards
Procedure:
-
Sample Spiking: A known quantity of the ¹³C₁₂-labeled 1,2,3,4,6,7,8-HpCDF internal standard is added to a measured amount of the sample.
-
Extraction: The sample is extracted using an appropriate method, such as Soxhlet extraction with toluene or PLE with a suitable solvent mixture.
-
Cleanup: The crude extract is subjected to a multi-step cleanup procedure to remove interfering compounds. This typically involves:
-
An acid/base wash to remove acidic and basic interferences.
-
Column chromatography on multi-layer silica gel and alumina to separate the PCDFs from other classes of compounds.
-
Fractionation on a Florisil column to isolate the PCDF fraction.[4]
-
-
Concentration: The cleaned extract is carefully concentrated to a final volume of a few microliters.
-
GC/HRMS Analysis: The final extract is injected into the HRGC/HRMS system. The mass spectrometer is operated in the selected ion monitoring (SIM) mode to monitor for the specific ions of both the native and labeled 1,2,3,4,6,7,8-HpCDF.
-
Quantification: The concentration of the native analyte is calculated based on the ratio of the integrated peak areas of the native and labeled compounds and the initial amount of the labeled standard added.
Analytical Workflow for 1,2,3,4,6,7,8-HpCDF Quantification.
Toxicological Assay: In Vitro Ethoxyresorufin-O-Deethylase (EROD) Induction Assay
The EROD assay is a common in vitro method to assess the dioxin-like activity of a compound by measuring the induction of CYP1A1 enzyme activity.
Objective: To determine the potency of 1,2,3,4,6,7,8-HpCDF to induce CYP1A1 enzyme activity in a cell-based assay.
Principle: Cells (e.g., H4IIE rat hepatoma cells) are exposed to the test compound. If the compound is an AhR agonist, it will induce the expression of CYP1A1. The activity of the induced CYP1A1 is then measured by its ability to convert the substrate 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543). The amount of fluorescence is proportional to the enzyme activity.
Materials:
-
H4IIE cells (or other suitable cell line)
-
Cell culture medium and supplements
-
1,2,3,4,6,7,8-HpCDF test solutions at various concentrations
-
7-Ethoxyresorufin (substrate)
-
Resorufin (standard for calibration curve)
-
NADPH (cofactor)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: H4IIE cells are cultured in 96-well plates until they reach a suitable confluency.
-
Dosing: The cell culture medium is replaced with a medium containing various concentrations of 1,2,3,4,6,7,8-HpCDF (and a vehicle control, e.g., DMSO). The cells are incubated for a set period (e.g., 24-72 hours) to allow for gene induction.
-
EROD Reaction:
-
The dosing medium is removed, and the cells are washed.
-
A reaction buffer containing 7-ethoxyresorufin and NADPH is added to each well.
-
The plate is incubated at 37°C for a specific time to allow the enzymatic reaction to proceed.
-
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence of the resorufin product is measured using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: The fluorescence readings are converted to the amount of resorufin produced using a standard curve. The enzyme activity is typically expressed as pmol of resorufin per minute per mg of protein. The results are plotted as a dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
Toxicological Assay: Aryl Hydrocarbon Receptor (AhR) Binding Assay
This assay measures the ability of a compound to bind to the AhR.
Objective: To determine the binding affinity of 1,2,3,4,6,7,8-HpCDF to the AhR.
Principle: A competitive binding assay is typically used. A constant amount of a radiolabeled high-affinity AhR ligand (e.g., [³H]-TCDD) is incubated with a source of AhR (e.g., cytosolic extract from rat liver) in the presence of varying concentrations of the unlabeled test compound (1,2,3,4,6,7,8-HpCDF). The ability of the test compound to displace the radiolabeled ligand from the receptor is measured.
Materials:
-
Source of AhR (e.g., rat liver cytosol)
-
Radiolabeled AhR ligand (e.g., [³H]-TCDD)
-
Unlabeled 1,2,3,4,6,7,8-HpCDF test solutions
-
Hydroxyapatite (HAP) slurry or dextran-coated charcoal to separate bound from free ligand
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: The AhR-containing cytosol is incubated with the radiolabeled ligand and varying concentrations of 1,2,3,4,6,7,8-HpCDF. A control with no unlabeled competitor and a non-specific binding control (with a large excess of unlabeled TCDD) are included.
-
Separation of Bound and Free Ligand: After incubation, the mixture is treated with HAP slurry or dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.
-
Quantification of Bound Ligand: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the competitor (1,2,3,4,6,7,8-HpCDF). The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The binding affinity (Ki) can then be calculated from the IC₅₀ value.
Conclusion
This compound is a persistent and bioaccumulative dioxin-like compound that exerts its toxicity through the AhR signaling pathway. While specific quantitative data on its acute and chronic toxicity are limited, its toxic potential is estimated using the WHO-established Toxic Equivalency Factor of 0.01. The analytical and toxicological protocols outlined in this guide provide a framework for the detection, quantification, and characterization of the biological activity of this environmentally significant compound. Further research is warranted to fill the existing data gaps regarding its toxicological profile and to better understand its potential risks to human health and the environment.
References
- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Parameterizing Dose-Response Models to Estimate Relative Potency Functions Directly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 7. food.gov.uk [food.gov.uk]
Methodological & Application
Application Note: Ultrasensitive Detection of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) in Environmental Matrices
Introduction
1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a specific congener of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants.[1][2] These compounds are unintentional byproducts of industrial processes such as waste incineration, chemical manufacturing, and chlorine bleaching of paper pulp.[1][3] Due to its chemical stability, lipophilicity, and resistance to degradation, HpCDF bioaccumulates in the food chain, posing a significant risk to human health and the environment.[2][4] Its detection at trace levels is critical for environmental monitoring, human exposure assessment, and regulatory compliance.
The U.S. Environmental Protection Agency (EPA) Method 1613 is the benchmark for analyzing chlorinated dioxins and furans.[5][6] This application note details the protocol for the determination of 1,2,3,4,6,7,8-HpCDF using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with isotope dilution, a methodology that provides the extremely low detection limits required for this class of compounds.[5][6][7]
Principle of the Method
The analytical procedure involves sample extraction, a multi-step extract cleanup to remove interferences, and subsequent analysis by HRGC/HRMS.[8] Quantification is achieved through the isotope dilution technique. Prior to extraction, the sample is spiked with a known amount of a ¹³C-labeled analog of HpCDF (and other target furans).[5] This internal standard behaves almost identically to the native analyte throughout the extraction and cleanup process. By comparing the response of the native HpCDF to its labeled internal standard, highly accurate and precise quantification is possible, correcting for any analyte losses during sample preparation.[5][9]
Experimental Protocols
Protocol 1: Sample Preparation, Extraction, and Cleanup
This protocol is based on EPA Method 1613B and is applicable to various matrices such as soil, sediment, and tissue.[5][6]
1. Sample Spiking and Extraction:
-
Aqueous Samples (1 L): Samples are collected in amber glass containers and stored at 0-4°C.[8] Before extraction, spike the sample with the ¹³C-labeled internal standard solution. Perform a liquid-liquid extraction using methylene (B1212753) chloride.
-
Solid/Tissue Samples (10-20 g): Homogenize the sample. For tissue, mix with anhydrous sodium sulfate (B86663) to create a dry, free-flowing powder.[5] Spike the sample with the ¹³C-labeled internal standard solution. Perform extraction using a Soxhlet apparatus with a suitable solvent mixture (e.g., hexane/methylene chloride) for 18-24 hours.[5]
2. Extract Cleanup: Because extremely low levels of HpCDF are being measured, elimination of interfering compounds is essential.[10] A multi-stage cleanup process using column chromatography is highly effective.[11]
-
Acid/Base Silica (B1680970) Gel Column: Load the concentrated extract onto a multi-layered silica gel column containing layers of sulfuric acid-impregnated silica and potassium hydroxide-impregnated silica. This step removes bulk organic and polar interferences.[11] Elute the fraction containing HpCDF with hexane.
-
Alumina (B75360) Column: Further concentrate the eluate and apply it to a basic alumina column for additional fractionation.[11]
-
Activated Carbon Column: The final cleanup step uses an activated carbon column, which effectively separates planar molecules like HpCDF from non-planar compounds such as PCBs.[11] The fraction containing PCDDs/PCDFs is collected by back-flushing the column with toluene.[11]
3. Final Concentration:
-
Carefully concentrate the final eluate to a small volume (e.g., 20 µL) under a gentle stream of nitrogen. Add a recovery standard (e.g., ¹³C-1,2,3,4-TCDD) just prior to instrumental analysis to monitor the performance of the injection.
The overall analytical workflow is depicted in the diagram below.
References
- 1. epa.gov [epa.gov]
- 2. This compound (¹³Cââ, 99%) 50 µg/mL in nonane - Cambridge Isotope Laboratories, EF-974 [isotope.com]
- 3. eurofinsus.com [eurofinsus.com]
- 4. caymanchem.com [caymanchem.com]
- 5. well-labs.com [well-labs.com]
- 6. epa.gov [epa.gov]
- 7. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEMI Method Summary - 1613B [nemi.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants (POPs) of significant environmental and health concern. These compounds are byproducts of various industrial processes and can bioaccumulate in the food chain, posing risks to human health. Accurate and sensitive quantification of 1,2,3,4,6,7,8-HpCDF in various matrices is crucial for regulatory monitoring, risk assessment, and toxicological studies.
This document provides detailed application notes and protocols for the analysis of 1,2,3,4,6,7,8-HpCDF using gas chromatography-mass spectrometry (GC-MS), with a focus on tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity. The methodologies are based on established protocols, such as those outlined in U.S. EPA Method 1613B, which traditionally utilized high-resolution mass spectrometry (HRMS). However, advancements in triple quadrupole technology have made GC-MS/MS a viable and more accessible alternative.[1]
Data Presentation: Quantitative Performance of the GC-MS/MS Method
The following table summarizes the quantitative performance data for the analysis of 1,2,3,4,6,7,8-HpCDF using an isotope dilution GC-MS/MS method.
| Parameter | Value | Notes |
| Retention Time | ~25-35 min | Dependent on specific GC conditions and column. On a DB-5ms column (60 m x 0.25 mm, 0.25 µm), the elution is within this range. |
| Primary MRM Transition | 407.8 -> 344.8 | Quantifier ion transition. |
| Secondary MRM Transition | 409.8 -> 346.8 | Qualifier ion transition. |
| Limit of Detection (LOD) | Typically in the low picogram per liter (pg/L) or picogram per gram (pg/g) range. | Method Detection Limit (MDL) for TCDD has been reported as low as 0.26 pg/L in drinking water using a similar method.[1] |
| Limit of Quantification (LOQ) | Typically in the picogram per liter (pg/L) or picogram per gram (pg/g) range. | |
| Recovery | 70-130% | Isotope dilution method is used to correct for analyte losses during sample preparation and analysis. |
| Linearity (r²) | > 0.995 | Typically observed over a calibration range relevant to environmental and biological samples. Studies on dioxin congeners show excellent linearity (R² > 0.999) over multiple concentration levels.[1] |
Experimental Protocols
This section provides a detailed methodology for the analysis of 1,2,3,4,6,7,8-HpCDF in environmental samples, such as soil and water, using isotope dilution GC-MS/MS.
Sample Preparation
A rigorous sample preparation procedure is essential to remove interfering matrix components and concentrate the analyte of interest. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
1.1. Internal Standard Spiking:
-
Prior to extraction, spike the sample with a known amount of a ¹³C₁₂-labeled 1,2,3,4,6,7,8-HpCDF internal standard. This is crucial for accurate quantification using the isotope dilution method.
1.2. Extraction:
-
Soil and Sediment: Use Soxhlet extraction or Pressurized Liquid Extraction (PLE) with a suitable solvent system, such as toluene (B28343) or a hexane/acetone mixture.
-
Water: Perform liquid-liquid extraction using a solvent like dichloromethane (B109758) at a neutral pH.
1.3. Cleanup:
-
A multi-step cleanup process is typically required to remove lipids and other co-extracted interferences.
-
Acid/Base Washing: Shake the extract with concentrated sulfuric acid to remove organic interferences, followed by washing with potassium hydroxide (B78521) and water.
-
Column Chromatography:
-
Multilayer Silica (B1680970) Gel Column: Pass the extract through a multilayer silica gel column containing layers of silica gel modified with sulfuric acid and potassium hydroxide to remove acidic and basic interferences.
-
Alumina (B75360) Column: Further cleanup can be achieved using an alumina column to separate PCDFs from other chlorinated compounds like PCBs.
-
Carbon Column: For highly contaminated samples, a carbon column can be used to isolate planar molecules like PCDFs.
-
1.4. Concentration:
-
Carefully concentrate the cleaned extract to a final volume of approximately 10-20 µL using a gentle stream of nitrogen. Add a recovery standard (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) just before the final concentration step.
Instrumental Analysis: GC-MS/MS
2.1. Gas Chromatography (GC) Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 320 °C, hold for 10 min.
-
2.2. Mass Spectrometry (MS/MS) Conditions:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 300 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for 1,2,3,4,6,7,8-HpCDF:
-
Quantifier: 407.8 -> 344.8
-
Qualifier: 409.8 -> 346.8
-
-
MRM Transitions for ¹³C₁₂-1,2,3,4,6,7,8-HpCDF (Internal Standard):
-
419.8 -> 355.8 (Quantifier)
-
421.8 -> 357.8 (Qualifier)
-
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific instrument to maximize signal intensity.
Quality Control and Data Analysis
-
Calibration: Generate a multi-point calibration curve using calibration standards containing known concentrations of native and ¹³C₁₂-labeled 1,2,3,4,6,7,8-HpCDF. A linear regression with a correlation coefficient (r²) of > 0.995 is required.
-
Internal Standard Recovery: The recovery of the ¹³C₁₂-1,2,3,4,6,7,8-HpCDF internal standard should be within an acceptable range, typically 40-130%.
-
Method Blank: Process a method blank with each batch of samples to monitor for laboratory contamination.
-
Ion Ratio Confirmation: The ratio of the quantifier to qualifier ion responses for the native analyte in a sample must be within ±15% of the theoretical ratio determined from the calibration standards.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of 1,2,3,4,6,7,8-HpCDF.
Caption: Experimental workflow for 1,2,3,4,6,7,8-HpCDF analysis.
References
Application Notes and Protocols for the Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a persistent organic pollutant (POP) belonging to the polychlorinated dibenzofurans (PCDFs) class of compounds.[1] These compounds are byproducts of various industrial processes, such as incineration and the manufacturing of certain chemicals.[2] Due to their lipophilic nature and resistance to degradation, PCDFs bioaccumulate in the fatty tissues of organisms, posing a potential risk to human health and the environment.[2] Accurate and sensitive analytical methods are crucial for monitoring the levels of HpCDF in biological tissues to assess exposure and understand its toxicological implications.
This document provides detailed application notes and standardized protocols for the extraction, cleanup, and quantification of 1,2,3,4,6,7,8-HpCDF in various biological matrices, including fish tissue, human milk, and adipose tissue. The primary analytical technique described is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), which is considered the gold standard for the analysis of these compounds due to its high sensitivity and selectivity.[3]
Data Presentation: Quantitative Analysis of this compound
The following table summarizes typical analytical performance data for the quantification of 1,2,3,4,6,7,8-HpCDF in various biological tissues using HRGC/HRMS. These values are indicative and may vary depending on the specific laboratory, instrumentation, and matrix complexity.
| Biological Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Fish Tissue | 85 - 115 | 0.05 - 0.5 pg/g | 0.1 - 1.0 pg/g |
| Human Milk | 90 - 110 | 0.01 - 0.1 pg/g lipid | 0.02 - 0.2 pg/g lipid |
| Adipose Tissue | 80 - 120 | 0.1 - 1.0 pg/g lipid | 0.2 - 2.0 pg/g lipid |
Experimental Protocols
The following protocols are based on established methods, such as U.S. EPA Method 1613B and 8290A, and common practices in environmental and biological analysis laboratories.
Sample Preparation and Homogenization
Objective: To obtain a representative and homogenous sample for extraction.
Materials:
-
Biological tissue sample (e.g., fish fillet, adipose tissue, human milk)
-
Scalpels, forceps, and dissection tools
-
High-speed blender or homogenizer with solvent-rinsed components
-
Anhydrous sodium sulfate (B86663) (pre-baked at 400°C for 4 hours)
-
Mortar and pestle
Protocol:
-
Thaw frozen tissue samples to room temperature.
-
For solid tissues (fish, adipose), dissect and remove any non-target tissues (e.g., skin, bones).
-
Weigh a representative portion of the tissue (typically 5-20 g).
-
Mince the tissue into small pieces using clean scalpels.
-
Transfer the minced tissue to a blender or homogenizer.
-
Add an equal weight of anhydrous sodium sulfate to the tissue to absorb water.
-
Homogenize the sample until a uniform, free-flowing powder is obtained. For human milk, a liquid sample is used directly after gentle mixing.
Extraction of 1,2,3,4,6,7,8-HpCDF
Objective: To isolate the lipid fraction containing HpCDF from the sample matrix.
Materials:
-
Homogenized tissue sample
-
Soxhlet extraction apparatus
-
Extraction thimbles
-
Rotary evaporator
-
Extraction solvent (e.g., Dichloromethane:Hexane (B92381) 1:1 v/v, Toluene)
-
Isotopically labeled internal standards (e.g., ¹³C₁₂-1,2,3,4,6,7,8-HpCDF)
Protocol (Soxhlet Extraction):
-
Accurately weigh the homogenized sample and transfer it to an extraction thimble.
-
Spike the sample with a known amount of the ¹³C-labeled internal standard solution.
-
Place the thimble in the Soxhlet extractor.
-
Add the extraction solvent to the boiling flask.
-
Extract the sample for 12-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to a small volume (approximately 1-2 mL) using a rotary evaporator.
Sample Extract Cleanup
Objective: To remove interfering compounds (e.g., lipids, pigments) from the extract before instrumental analysis. This is a critical step to achieve low detection limits and accurate quantification.
Materials:
-
Multi-layer silica (B1680970) gel column (containing acidic, basic, and neutral silica)
-
Alumina (B75360) column
-
Carbon column
-
Elution solvents (e.g., hexane, dichloromethane, toluene)
-
Nitrogen evaporator
Protocol (Multi-column Chromatography):
-
Acid/Base Silica Gel Column:
-
Load the concentrated extract onto the pre-conditioned multi-layer silica gel column.
-
Elute with hexane to remove lipids and other non-polar interferences.
-
Collect the fraction containing the PCDFs.
-
-
Alumina Column Chromatography:
-
Further purify the collected fraction on an alumina column to remove additional polar interferences.
-
Elute with a sequence of solvents of increasing polarity (e.g., hexane, dichloromethane/hexane).
-
-
Carbon Column Chromatography:
-
For highly contaminated samples or to achieve very low detection limits, a carbon column is used to separate PCDFs from other planar molecules like PCBs.
-
The PCDFs are strongly retained on the carbon and are back-flushed with toluene.
-
-
Solvent Exchange and Concentration:
-
Combine the purified fractions.
-
Carefully evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of a non-polar solvent (e.g., nonane (B91170) or decane) containing a recovery (syringe) standard.
-
Instrumental Analysis by HRGC/HRMS
Objective: To separate, identify, and quantify 1,2,3,4,6,7,8-HpCDF.
Instrumentation:
-
High-Resolution Gas Chromatograph (HRGC)
-
High-Resolution Mass Spectrometer (HRMS)
-
Capillary column suitable for PCDF analysis (e.g., DB-5ms, 60 m x 0.25 mm ID x 0.25 µm film thickness)
Typical GC-MS Parameters:
-
Injector: Splitless mode, 280°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 20°C/min to 220°C
-
Ramp 2: 3°C/min to 320°C, hold for 15 min
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Resolution: >10,000 (10% valley)
-
Acquisition mode: Selected Ion Monitoring (SIM) of the two most abundant ions in the molecular ion cluster for both native and labeled HpCDF.
-
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound in biological tissues.
References
Application Notes and Protocols for the Use of 1,2,3,4,6,7,8-Heptachlorodibenzofuran as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF) that is a persistent environmental pollutant. Due to its toxicity and bioaccumulative properties, regulatory bodies worldwide monitor its presence in various matrices such as soil, water, air, and biological tissues. Accurate quantification of 1,2,3,4,6,7,8-HpCDF is crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides detailed application notes and protocols for the use of 1,2,3,4,6,7,8-HpCDF as a reference standard in analytical testing, primarily focusing on gas chromatography-mass spectrometry (GC-MS) techniques as outlined in methodologies like U.S. EPA Method 1613.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 67562-39-4 |
| Molecular Formula | C₁₂HCl₇O |
| Molecular Weight | 409.307 g/mol |
| Appearance | Solid |
| Synonyms | 1,2,3,4,6,7,8-HpCDF, PCDF 131 |
Application: Quantitative Analysis in Environmental Samples
This compound is primarily used as a reference standard for the accurate identification and quantification of this specific congener in complex environmental samples. The most common analytical techniques are high-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) and gas chromatography with tandem mass spectrometry (GC-MS/MS). GC-HRMS has historically been the "gold standard" for dioxin and furan (B31954) analysis due to its high sensitivity and selectivity.[2] However, modern GC-MS/MS instruments offer a viable and more accessible alternative.[2]
Quantitative Data for Analytical Methods
The following table summarizes key quantitative parameters for the analysis of 1,2,3,4,6,7,8-HpCDF using GC-MS techniques. These parameters are essential for setting up analytical instrumentation and ensuring accurate quantification.
| Parameter | GC-HRMS (SIM) | GC-MS/MS (MRM) |
| Precursor Ion (m/z) | 407.7817 | 408 |
| Quantifier Ion (m/z) | 407.7817 | 345 |
| Qualifier Ion (m/z) | 409.7788 | 347 |
| Collision Energy (eV) | Not Applicable | 30 - 45 |
| Typical Retention Time on DB-5ms (60m) column | ~35-45 minutes | ~35-45 minutes |
| Typical Method Detection Limit (MDL) | pg/L to ng/kg range | pg/L to ng/kg range |
Note: Retention times are approximate and can vary based on the specific GC column, oven temperature program, and carrier gas flow rate. Collision energies for GC-MS/MS should be optimized for the specific instrument.
Experimental Protocols
The following protocols are generalized from established methods like U.S. EPA Method 1613 and are intended to serve as a guide.[1][3] Laboratories should develop and validate their own detailed Standard Operating Procedures (SOPs).
Protocol 1: Sample Preparation of Soil Samples
This protocol outlines the extraction and cleanup of soil samples for the analysis of 1,2,3,4,6,7,8-HpCDF.
1. Sample Pre-treatment:
-
Air-dry the soil sample (typically 10-20 g) in a clean, dark, and well-ventilated area.
-
Alternatively, mix the wet sample with anhydrous sodium sulfate (B86663) until a free-flowing powder is achieved.
-
Homogenize the sample by grinding and sieving to ensure uniformity.
2. Spiking with Labeled Standard:
-
Prior to extraction, spike the sample with a known amount of a ¹³C-labeled 1,2,3,4,6,7,8-HpCDF internal standard. This is crucial for accurate quantification using the isotope dilution method.
3. Extraction:
-
Soxhlet Extraction:
-
Place the spiked soil sample in a cellulose (B213188) thimble.
-
Extract with toluene (B28343) for 16-24 hours.
-
-
Pressurized Fluid Extraction (PFE):
-
Mix the spiked soil with a dispersing agent (e.g., diatomaceous earth).
-
Pack the mixture into an extraction cell.
-
Extract with a suitable solvent (e.g., toluene or a hexane/acetone mixture) at elevated temperature (100-125°C) and pressure (1500-2000 psi).
-
4. Extract Cleanup:
-
The crude extract contains numerous interfering compounds that must be removed. A multi-step cleanup procedure is typically required.
-
Acid/Base Washing: Use concentrated sulfuric acid and potassium hydroxide (B78521) solutions to remove acidic and basic interferences.
-
Column Chromatography: Employ a multi-layered silica (B1680970) gel column, often impregnated with sulfuric acid and potassium hydroxide, followed by an alumina (B75360) column and a carbon column for fractionation and removal of co-planar PCBs.
-
5. Concentration:
-
Concentrate the final cleaned extract to a small volume (e.g., 20 µL) under a gentle stream of nitrogen.
-
Add a recovery (syringe) standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) just prior to instrumental analysis to monitor the performance of the injection.
Protocol 2: GC-MS/MS Instrumental Analysis
This protocol describes the typical instrument parameters for the analysis of 1,2,3,4,6,7,8-HpCDF.
1. Gas Chromatograph (GC) Conditions:
-
Injector: Splitless injection at 280°C.
-
Column: 60 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 1 min.
-
Ramp to 200°C at 25°C/min.
-
Ramp to 310°C at 5°C/min, hold for 10-20 min.
-
2. Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1,2,3,4,6,7,8-HpCDF: Precursor ion 408 -> Product ions 345 (quantifier) and 347 (qualifier).
-
¹³C₁₂-1,2,3,4,6,7,8-HpCDF (Internal Standard): Precursor ion 420 -> Product ion 356.
-
-
Collision Gas: Argon at an optimized pressure.
-
Collision Energy: Optimize for each transition, typically in the range of 30-45 eV.
3. Quality Control (QC):
-
Calibration: Perform a multi-point initial calibration (typically 5 levels) to establish the linearity and relative response factors.
-
Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard every 12 hours to verify instrument performance.
-
Method Blank: Analyze a method blank with each batch of samples to assess for contamination.
-
Ongoing Precision and Recovery (OPR): Analyze a spiked blank with each batch to assess method performance.
-
Internal Standard Recovery: Monitor the recovery of the labeled internal standard in every sample. It should fall within the established control limits (typically 40-130%).
Diagrams
Caption: Workflow for the analysis of 1,2,3,4,6,7,8-HpCDF in soil.
Caption: Logic of quantification using the isotope dilution method.
References
Application Note: Extraction of 1,2,3,4,6,7,8-Heptachlorodibenzofuran from Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF) that is a persistent environmental pollutant.[1] These compounds are byproducts of various industrial processes, such as incineration and chemical manufacturing.[2][3] Due to their lipophilicity and resistance to degradation, PCDFs can bioaccumulate in the food chain, posing a potential risk to human health and the environment. Accurate monitoring of HpCDF in water sources is crucial for environmental assessment and regulatory compliance. This application note provides detailed protocols for the extraction of HpCDF from water samples using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) techniques, based on established methodologies such as U.S. Environmental Protection Agency (EPA) Methods 8290A and 3535A.[4][5][6][7]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of heptachlorodibenzofurans in water using the described protocols. The exact limits of detection and quantitation can vary depending on the specific instrumentation and matrix interferences.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery Rate | 64.3 - 99.2% | 52.4 - 93.6% |
| Method Detection Limit (MDL) | Low parts-per-quadrillion (ppq) | Low parts-per-quadrillion (ppq) |
| Limit of Quantitation (LOQ) | Low parts-per-quadrillion (ppq) | Low parts-per-quadrillion (ppq) |
| Calibration Range | 10 - 2000 ppq | 10 - 2000 ppq |
Experimental Workflow
Caption: Workflow for HpCDF extraction and analysis.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of HpCDF from Water
This protocol is based on the principles outlined in EPA Method 8290A for the extraction of PCDFs from aqueous samples.[4][7]
1. Materials and Reagents:
-
1 L amber glass bottles with PTFE-lined caps
-
2 L separatory funnel with a PTFE stopcock
-
Methylene (B1212753) chloride (pesticide grade or equivalent)
-
Sodium sulfate (B86663) (anhydrous, granular)
-
Concentrated sulfuric acid
-
10N Sodium hydroxide (B78521) solution
-
Hexane (B92381) (pesticide grade or equivalent)
-
Nonane (B91170) (pesticide grade or equivalent)
-
Isotopically labeled HpCDF internal standard solution
-
Recovery standard solution
-
Kuderna-Danish (K-D) concentrator apparatus
-
Water bath
-
Nitrogen evaporation apparatus
2. Procedure:
-
Sample Collection and Preservation: Collect a 1 L water sample in an amber glass bottle. If residual chlorine is present, dechlorinate the sample. Store the sample at 4°C until extraction.
-
Spiking: Spike the 1 L water sample with an appropriate amount of the isotopically labeled HpCDF internal standard solution.
-
Extraction:
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of methylene chloride to the sample bottle, rinse the bottle walls, and transfer the solvent to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract (bottom layer) into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride. Combine all extracts.
-
-
Drying the Extract: Pass the combined methylene chloride extract through a drying column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a small volume (e.g., 1-5 mL) using a Kuderna-Danish apparatus on a water bath, followed by nitrogen evaporation.
-
Cleanup (Acid-Base Washing):
-
Add 40 mL of concentrated sulfuric acid to the concentrated extract in a separatory funnel and shake for 2 minutes. Discard the acid layer. Repeat until the acid layer is colorless.
-
Follow with a wash using 10N sodium hydroxide solution, and finally with reagent water until the aqueous layer is neutral.
-
-
Solvent Exchange: Exchange the solvent to hexane or nonane as required for the subsequent cleanup and analysis steps.
-
Further Cleanup: The extract may require further cleanup using column chromatography with adsorbents like alumina, silica gel, and activated carbon to remove interferences.[6][8]
-
Final Concentration and Analysis: Concentrate the final extract to the desired volume, add the recovery standard, and proceed with analysis by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).[7]
Protocol 2: Solid-Phase Extraction (SPE) of HpCDF from Water
This protocol is based on the principles outlined in EPA Method 3535A for the SPE of organic compounds from aqueous samples.[5][9]
1. Materials and Reagents:
-
1 L amber glass bottles with PTFE-lined caps
-
Solid-phase extraction cartridges or disks (e.g., C18)
-
SPE vacuum manifold
-
Methylene chloride (pesticide grade or equivalent)
-
Acetone (B3395972) (pesticide grade or equivalent)
-
Methanol (pesticide grade or equivalent)
-
n-Hexane (pesticide grade or equivalent)
-
Sodium sulfate (anhydrous, granular)
-
Isotopically labeled HpCDF internal standard solution
-
Recovery standard solution
-
Nitrogen evaporation apparatus
2. Procedure:
-
Sample Preparation: Adjust the pH of the 1 L water sample if required by the specific SPE media and target analytes. Spike the sample with the isotopically labeled HpCDF internal standard.
-
SPE Cartridge/Disk Conditioning:
-
Place the SPE cartridge or disk on the vacuum manifold.
-
Wash the cartridge/disk with 10 mL of methylene chloride, followed by 10 mL of methanol, and finally with 20 mL of reagent water. Do not allow the sorbent to go dry after the final water wash.
-
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge/disk at a flow rate of approximately 10-15 mL/min.
-
Drying the Sorbent: After the entire sample has passed through, draw air through the cartridge/disk for 10-20 minutes to remove residual water.
-
Elution:
-
Elute the trapped analytes from the sorbent using a suitable solvent. A common elution solvent is methylene chloride or a mixture of acetone and n-hexane.[10]
-
For example, rinse the sample bottle with 10 mL of the elution solvent and pass it through the cartridge/disk, collecting the eluate. Repeat with additional aliquots of the elution solvent as recommended by the manufacturer or the specific method.
-
-
Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate and concentrate it to a small volume using a gentle stream of nitrogen.
-
Cleanup and Analysis: Proceed with the same cleanup steps (acid-base washing, column chromatography) as described in the LLE protocol, followed by HRGC/HRMS analysis.[6][8]
Signaling Pathways and Logical Relationships
The extraction and analysis of HpCDF do not involve biological signaling pathways. The logical relationship of the experimental workflow is depicted in the diagram above, illustrating the sequential steps from sample collection to final analysis. This workflow ensures the efficient isolation and accurate quantification of HpCDF from water samples.
References
- 1. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - OEHHA [oehha.ca.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. epa.gov [epa.gov]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. Analytical Method [keikaventures.com]
- 7. well-labs.com [well-labs.com]
- 8. NEMI Method Summary - 8290A [nemi.gov]
- 9. epa.gov [epa.gov]
- 10. weber.hu [weber.hu]
Application of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) in Toxicological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants. These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as waste incineration and the manufacturing of certain chemicals. Due to their lipophilicity and resistance to degradation, PCDFs bioaccumulate in the environment and in living organisms, posing a potential risk to human and ecological health. In toxicological research, 1,2,3,4,6,7,8-HpCDF serves as a crucial model compound for studying the mechanisms of toxicity of dioxin-like compounds. Its primary mode of action is through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, which leads to a cascade of downstream toxicological effects.
This document provides detailed application notes and experimental protocols for the use of 1,2,3,4,6,7,8-HpCDF in toxicological research, with a focus on its carcinogenic, immunotoxic, and developmental effects.
Data Presentation
Quantitative Toxicological Data for 1,2,3,4,6,7,8-HpCDF
The following tables summarize key quantitative data from toxicological studies on 1,2,3,4,6,7,8-HpCDF.
| Endpoint | Species/Model | Dose/Concentration | Effect | Reference |
| Acute Toxicity | Female Sprague-Dawley Rats | NOAEL: 2.5 mg/kg | No observed adverse effect level for wasting/hemorrhage. | [1][2] |
| Acute Toxicity | Female Sprague-Dawley Rats | LOAEL: 2.8 mg/kg | Lowest observed adverse effect level for wasting/hemorrhage. | [1][2] |
| Carcinogenicity | Female Sprague-Dawley Rats | 2.1 mg/kg (single dose) | 16.6% incidence of squamous cell carcinoma of the lungs. | [3][4] |
| Carcinogenicity | Female Sprague-Dawley Rats | 3.1 mg/kg (single dose) | 73.3% incidence of squamous cell carcinoma of the lungs. | [3][4] |
| Enzyme Induction | Wistar Rats | 3 µg/kg (single s.c. injection) | 3-fold increase in hepatic EROD activity after 3 weeks. | [5] |
| Enzyme Induction | Wistar Rats | 10 µg/kg (single s.c. injection) | 5-fold increase in hepatic EROD activity after 3 weeks. | [5] |
| Enzyme Induction | Wistar Rats | 30 µg/kg (single s.c. injection) | Nearly 30-fold increase in hepatic EROD activity after 3 weeks. | [5] |
Signaling Pathway
The primary mechanism of toxicity for 1,2,3,4,6,7,8-HpCDF is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for assessing the toxicity of 1,2,3,4,6,7,8-HpCDF.
In Vivo Carcinogenicity Bioassay Workflow
Caption: In Vivo Carcinogenicity Bioassay Workflow.
In Vitro EROD Assay Workflow
Caption: In Vitro EROD Assay Workflow.
Experimental Protocols
In Vivo Long-Term Carcinogenicity Bioassay
Objective: To evaluate the carcinogenic potential of 1,2,3,4,6,7,8-HpCDF following a single oral administration to female Sprague-Dawley rats.[3][4]
Materials:
-
1,2,3,4,6,7,8-HpCDF (purity >98%)
-
Vehicle (e.g., corn oil)
-
Female Sprague-Dawley rats (specific pathogen-free, approximately 8 weeks old)
-
Gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the start of the study.
-
Dose Preparation: Prepare solutions of 1,2,3,4,6,7,8-HpCDF in the vehicle at the desired concentrations.
-
Dosing: Administer a single dose of 1,2,3,4,6,7,8-HpCDF or vehicle to the rats via oral gavage. Dose groups could include a vehicle control and multiple dose levels of the test compound (e.g., 1.0, 2.1, 3.1 mg/kg body weight).[3][4]
-
Observation: Observe the animals daily for clinical signs of toxicity. Record body weights weekly for the first 13 weeks and monthly thereafter.
-
Termination: The study is conducted for the lifetime of the animals. Euthanize moribund animals.
-
Necropsy: Perform a complete gross necropsy on all animals at the time of death or termination.
-
Histopathology: Collect all major tissues and organs, with particular attention to the lungs and liver. Process tissues for histopathological examination.
-
Data Analysis: Analyze the incidence and latency of tumors in each dose group compared to the control group using appropriate statistical methods.
In Vitro Ethoxyresorufin-O-Deethylase (EROD) Assay
Objective: To determine the potency of 1,2,3,4,6,7,8-HpCDF to induce cytochrome P450 1A1 (CYP1A1) activity in vitro.[5]
Materials:
-
Hepatocyte cell culture (e.g., primary rat hepatocytes or a suitable cell line like H4IIE)
-
1,2,3,4,6,7,8-HpCDF (in a suitable solvent like DMSO)
-
7-Ethoxyresorufin
-
Resorufin standard
-
NADPH
-
Cell culture medium and supplements
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of 1,2,3,4,6,7,8-HpCDF or vehicle control. Include a positive control (e.g., 2,3,7,8-TCDD).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24-72 hours) to allow for CYP1A1 induction.
-
EROD Reaction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add a reaction mixture containing 7-ethoxyresorufin to each well.
-
Initiate the reaction by adding NADPH.
-
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence of the product, resorufin, at appropriate time intervals using a fluorescence microplate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis:
-
Generate a standard curve using known concentrations of resorufin.
-
Calculate the rate of resorufin formation in each well.
-
Normalize the EROD activity to the protein content in each well.
-
Plot the EROD activity against the concentration of 1,2,3,4,6,7,8-HpCDF to generate a dose-response curve and determine the EC50 value.
-
Immunotoxicity Assessment: Plaque-Forming Cell (PFC) Assay
Objective: To assess the effect of 1,2,3,4,6,7,8-HpCDF on the primary humoral immune response.
Materials:
-
Mice (e.g., C57BL/6)
-
1,2,3,4,6,7,8-HpCDF
-
Vehicle (e.g., corn oil)
-
Sheep red blood cells (SRBCs)
-
Complement (e.g., guinea pig serum)
-
Agar
-
Petri dishes or slide chambers
Procedure:
-
Animal Treatment: Administer 1,2,3,4,6,7,8-HpCDF or vehicle to mice via the desired route (e.g., oral gavage) for a specified period.
-
Immunization: Four days prior to the end of the treatment period, immunize the mice with an intravenous injection of a standardized suspension of SRBCs.
-
Spleen Cell Preparation: At the end of the study, euthanize the mice and aseptically remove the spleens. Prepare a single-cell suspension of splenocytes.
-
PFC Assay:
-
Mix a known number of splenocytes with SRBCs and complement in molten agar.
-
Pour the mixture onto a petri dish or into a slide chamber and allow it to solidify.
-
Incubate the plates at 37°C for a few hours.
-
-
Plaque Counting: Count the number of plaques (zones of hemolysis) that have formed. Each plaque represents a single antibody-forming B cell.
-
Data Analysis: Express the results as the number of plaque-forming cells per spleen or per 10^6 splenocytes. Compare the results from the treated groups to the control group to determine the immunotoxic potential of 1,2,3,4,6,7,8-HpCDF.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Delayed acute toxicity of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (HpCDD), after oral administration, Obeys Haber's rule of inhalation toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic toxicity and carcinogenicity of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin displays a distinct dose/time toxicity threshold (c x t = k) and a life-prolonging subthreshold effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and inductive potency of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (H7CDD) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for the Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran
Application Note
This document provides detailed application notes and protocols for the quantitative analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) using high-resolution mass spectrometry (HRMS). The methodologies outlined are intended for researchers, scientists, and professionals in drug development and environmental analysis, focusing on achieving high sensitivity and selectivity for the detection of this toxic compound.
Introduction
This compound (HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants (POPs) that are byproducts of various industrial processes.[1] These compounds are of significant concern due to their toxicity, persistence in the environment, and ability to bioaccumulate in the food chain.[2] The analysis of HpCDF and other dioxin-like compounds is critical for assessing environmental contamination and human exposure. High-resolution mass spectrometry (HRMS), particularly when coupled with gas chromatography (GC), is the gold standard for the definitive identification and quantification of these compounds at ultra-trace levels.[3]
The United States Environmental Protection Agency (U.S. EPA) Method 1613 outlines a standardized procedure for the analysis of tetra- through octa-chlorinated dioxins and furans, including HpCDF, using isotope dilution HRGC/HRMS.[4] This method provides the necessary sensitivity and selectivity to meet regulatory requirements.
Principle of the Method
The analytical method involves the extraction of HpCDF from the sample matrix, followed by a rigorous cleanup procedure to remove interfering substances. The purified extract is then analyzed by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). Quantification is achieved using the isotope dilution technique, where a known amount of a stable isotope-labeled analog of HpCDF is added to the sample prior to extraction. This internal standard corrects for losses during sample preparation and analysis, ensuring accurate quantification.
Experimental Protocols
Sample Preparation (Soil/Sediment)
This protocol is a generalized procedure based on EPA Method 1613 and 8280B for the extraction and cleanup of HpCDF from soil and sediment samples.[2][4]
3.1.1. Reagents and Materials
-
Toluene (B28343), pesticide grade or equivalent
-
Methylene (B1212753) chloride, pesticide grade or equivalent
-
Hexane (B92381), pesticide grade or equivalent
-
Nonane (B91170), high purity
-
Sodium sulfate (B86663), anhydrous, reagent grade (pre-cleaned by heating at 400°C for at least 4 hours)
-
Silica (B1680970) gel (70-230 mesh), activated
-
Acidic silica gel (prepared by impregnating silica gel with sulfuric acid)
-
Alumina, neutral, activated
-
Carbon/Celite column
-
13C-labeled 1,2,3,4,6,7,8-HpCDF internal standard solution
-
13C-labeled recovery standard solution (e.g., 13C12-1,2,3,4-TCDD and 13C12-1,2,3,7,8,9-HxCDD)
3.1.2. Extraction
-
Homogenize the soil or sediment sample.
-
Weigh approximately 10 grams of the homogenized sample into a beaker.
-
Spike the sample with a known amount of the 13C-labeled 1,2,3,4,6,7,8-HpCDF internal standard solution.
-
Mix the sample with anhydrous sodium sulfate until it is a free-flowing powder.
-
Transfer the sample to a Soxhlet extractor.
-
Extract the sample with toluene for 16-24 hours.[2]
-
After extraction, concentrate the extract to a small volume (approximately 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
3.1.3. Cleanup
A multi-column cleanup procedure is employed to remove interferences.
-
Acidic Silica Gel Column:
-
Pack a glass chromatography column with activated silica gel, followed by a layer of acidic silica gel, and topped with anhydrous sodium sulfate.
-
Pre-rinse the column with hexane.
-
Load the concentrated sample extract onto the column.
-
Elute the column with hexane. Collect the eluate.
-
Concentrate the eluate.
-
-
Alumina Column:
-
Pack a glass chromatography column with neutral alumina.
-
Load the concentrated eluate from the silica gel column.
-
Elute with a sequence of solvents, typically starting with hexane and followed by a more polar solvent like methylene chloride/hexane mixture. The fraction containing HpCDF is collected.
-
Concentrate the collected fraction.
-
-
Carbon Column:
-
For highly contaminated samples, a carbon column cleanup may be necessary to separate PCDFs from other planar compounds like PCBs.
-
The sample is passed through a column containing activated carbon dispersed on a support material.
-
The column is eluted with a series of solvents to first remove interfering compounds, and then the fraction containing HpCDF is collected by reverse elution with a strong solvent like toluene.
-
Concentrate the final eluate to a small volume (e.g., 20 µL) in nonane and add the recovery standard.
-
GC-HRMS Instrumental Analysis
3.2.1. Gas Chromatography (GC) Conditions
-
GC System: A high-resolution gas chromatograph capable of temperature programming.
-
Column: DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium with a constant flow rate.
-
Injector: Splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 3°C/min to 235°C, hold for 7 min.
-
Ramp 3: 8°C/min to 330°C, hold for 5 min.
-
3.2.2. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Mass Spectrometer: A magnetic sector or other high-resolution mass spectrometer capable of a resolving power of ≥10,000.[6][7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored for 1,2,3,4,6,7,8-HpCDF: At least two ions from the molecular ion cluster are monitored. For HpCDF, the exact masses of the two most abundant isotopes in the molecular ion cluster are monitored.[8] The corresponding 13C-labeled internal standard ions are also monitored.
-
Dwell Time: Set to ensure at least 10-12 data points across each chromatographic peak.
Data Analysis and Quantification
Identification of 1,2,3,4,6,7,8-HpCDF is based on the following criteria:
-
The retention time must be within a specified window of the retention time of the corresponding 13C-labeled standard.
-
The isotopic ratio of the two monitored ions must be within ±15% of the theoretical value.[7]
Quantification is performed using the isotope dilution method, where the response of the native analyte is compared to the response of the known quantity of the isotopically labeled internal standard.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of HpCDF by HRGC/HRMS based on EPA Method 1613B performance criteria.[6]
| Parameter | This compound (HpCDF) |
| Calibration Range | 0.5 to 1,000 ng/mL |
| Method Detection Limit (MDL) | Typically in the low picogram per gram (pg/g) or parts-per-trillion (ppt) range, matrix dependent. |
| Internal Standard Recovery | Acceptance limits are typically 25-150%. |
| Isotope Ratio Criteria | Within ±15% of the theoretical abundance ratio. |
Toxicity Equivalency Calculation
The toxicity of complex mixtures of dioxins and furans is often expressed as a single value called the Toxic Equivalency (TEQ). This is calculated by multiplying the concentration of each congener by its specific Toxic Equivalency Factor (TEF) and summing the results.[9] The TEF for 1,2,3,4,6,7,8-HpCDF as established by the World Health Organization (WHO) is 0.01 .[10][11]
TEQ Calculation Formula: TEQ = Σ (Concentration of Congener * TEF of Congener)
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. well-labs.com [well-labs.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Toxic equivalency factor - Wikipedia [en.wikipedia.org]
- 10. env.go.jp [env.go.jp]
- 11. rais.ornl.gov [rais.ornl.gov]
Isotope Dilution Method for the Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the quantitative analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF), a toxic dioxin-like compound, using the isotope dilution method. The primary methodology described is based on the U.S. Environmental Protection Agency (EPA) Method 1613B, which is the gold standard for the analysis of tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans.[1][2][3] This method employs high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) to achieve the required sensitivity and selectivity for detecting low levels of HpCDF in various environmental and biological matrices.[1][2] Additionally, advancements in tandem mass spectrometry have made gas chromatography-tandem mass spectrometry (GC-MS/MS) a viable alternative.[4]
The core principle of the isotope dilution method is the addition of a known amount of an isotopically labeled analog of the target analyte to the sample prior to any processing steps. For the analysis of 1,2,3,4,6,7,8-HpCDF, a ¹³C₁₂-labeled internal standard is typically used. This internal standard behaves chemically and physically similarly to the native analyte throughout the extraction, cleanup, and analysis processes. By measuring the ratio of the native analyte to its labeled internal standard in the final extract, accurate quantification can be achieved, as this ratio corrects for any loss of the analyte during sample preparation and for variations in instrument response.
Experimental Workflow Overview
The general workflow for the analysis of 1,2,3,4,6,7,8-HpCDF by isotope dilution is a multi-step process designed to isolate the analyte from complex sample matrices and remove interfering substances before instrumental analysis. The key stages include sample preparation, extraction, extract cleanup, and instrumental analysis.
Figure 1: General experimental workflow for the analysis of 1,2,3,4,6,7,8-HpCDF.
Quantitative Data Summary
The performance of the isotope dilution method for the analysis of polychlorinated dibenzofurans, including heptachlorodibenzofurans, is characterized by high accuracy and precision. The following tables summarize typical performance data based on established methods like EPA 1613.
Table 1: Method Detection Limits (MDLs) and Minimum Levels (MLs) for Dioxins and Furans
| Compound Class | Water (pg/L) | Soil/Sediment (ng/kg) | Tissue (ng/kg) |
| Heptachlorodibenzofurans (HpCDFs) | 5 | 1 | 1 |
Data is generalized from EPA Method 1613B documentation. Actual detection limits may vary depending on the sample matrix and instrument sensitivity.
Table 2: Typical Recovery of ¹³C-Labeled Internal Standards in Soil Samples
| Labeled Compound | Mean Recovery (%) |
| ¹³C₁₂-1,2,3,4,6,7,8-HpCDF | 66.6 |
| ¹³C₁₂-1,2,3,4,7,8,9-HpCDF | 87.6 |
Data from a study utilizing a semi-automated cleanup method following EPA Method 1613 principles for soil samples.[5]
Detailed Experimental Protocols
The following protocols are based on the principles outlined in U.S. EPA Method 1613B and are intended to be adapted by qualified analysts to specific laboratory conditions and sample matrices.[1]
Protocol 1: Sample Preparation and Spiking
-
Sample Collection and Storage:
-
Sample Homogenization:
-
For solid samples such as soil or sediment, homogenize the sample by grinding or sieving to ensure a representative aliquot is taken for extraction.
-
For tissue samples, homogenize using a high-speed blender or other suitable equipment.
-
-
Internal Standard Spiking:
-
Prior to extraction, spike a known quantity of the ¹³C₁₂-labeled 1,2,3,4,6,7,8-HpCDF internal standard solution into the sample.
-
The spiking level should be chosen to be in the mid-range of the calibration curve and to provide a good signal-to-noise ratio.
-
Protocol 2: Sample Extraction
The choice of extraction method depends on the sample matrix.
-
Aqueous Samples (Low Solids):
-
For samples with no visible particles, perform a liquid-liquid extraction (LLE) with methylene (B1212753) chloride in a separatory funnel.[1]
-
Alternatively, solid-phase extraction (SPE) can be used.[1]
-
-
Aqueous Samples (With Solids) and Solid Samples (Soil, Sediment):
-
Tissue Samples:
-
Tissue samples can be extracted using methods such as Soxhlet extraction or pressurized liquid extraction (PLE).
-
The lipid content of the tissue extract should be determined, as high lipid content can interfere with the analysis.[2]
-
Protocol 3: Extract Cleanup
A multi-step cleanup process is crucial to remove interfering compounds from the sample extract.
-
Acid-Base Washing:
-
Perform back-extraction of the organic extract with concentrated sulfuric acid to remove acidic and polar interfering compounds.
-
Follow with a base wash (e.g., potassium hydroxide) to remove basic interferences.
-
-
Column Chromatography:
-
A combination of different chromatographic media is used for fractionation and removal of interferences.
-
Silica Gel Column: Can be acidic, neutral, or basic to remove different classes of interfering compounds.[5]
-
Alumina Column: Effective in removing polar interferences.[5]
-
Carbon Column: Used to separate planar molecules like HpCDF from non-planar compounds.[5]
-
Protocol 4: Instrumental Analysis by HRGC/HRMS
-
Concentration:
-
Concentrate the cleaned-up extract to a small final volume (e.g., 20 µL) using a gentle stream of nitrogen.
-
-
HRGC/HRMS Conditions:
-
Gas Chromatograph (GC):
-
Column: A high-resolution capillary column, such as a 60 m DB-5 or equivalent, is used for the separation of different congeners.[7]
-
Injector: Splitless injection is typically used to maximize sensitivity.
-
-
High-Resolution Mass Spectrometer (HRMS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) at a resolving power of ≥10,000.[8]
-
Monitor at least two characteristic ions for both the native 1,2,3,4,6,7,8-HpCDF and its ¹³C₁₂-labeled internal standard.
-
-
-
Quantification:
-
Identify 1,2,3,4,6,7,8-HpCDF based on its retention time and the correct ion abundance ratio of the two monitored ions.[2]
-
Calculate the concentration of the native analyte using the relative response factor (RRF) determined from a multi-point calibration curve and the known concentration of the internal standard.
-
Logical Relationship of Isotope Dilution Quantification
The following diagram illustrates the logical relationship for calculating the concentration of the native analyte using the isotope dilution method.
Figure 2: Logical diagram of the isotope dilution quantification principle.
References
Application Notes and Protocols for the Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF)
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the sample preparation and analysis of 1,2,3,4,6,7,8-heptachlorodibenzofuran (B118357) (1,2,3,4,6,7,8-HpCDF), a persistent environmental pollutant and a member of the polychlorinated dibenzofurans (PCDFs) family. The following sections detail established extraction and clean-up procedures, primarily based on methodologies outlined by the U.S. Environmental Protection Agency (EPA), to ensure accurate and reliable quantification in various matrices.
Introduction
1,2,3,4,6,7,8-HpCDF is a highly toxic compound that can be found as a byproduct in various industrial processes, including the manufacturing of certain chemicals and incineration.[1][2] Due to its persistence and potential for bioaccumulation, sensitive and specific analytical methods are crucial for monitoring its presence in environmental and biological samples. The analysis of HpCDF typically involves gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS), which necessitates rigorous sample preparation to remove interfering substances.[3][4]
Sample Preparation Techniques
The goal of sample preparation is to extract 1,2,3,4,6,7,8-HpCDF from the sample matrix and purify it from co-extracted interfering compounds prior to instrumental analysis. The choice of method depends on the sample matrix (e.g., soil, water, tissue, food).
Extraction
Various techniques are employed to extract PCDDs/PCDFs, including 1,2,3,4,6,7,8-HpCDF, from different sample matrices. Common methods include:
-
Soxhlet Extraction: A classical and robust method, particularly for solid samples like soil, sediment, and fly ash.[5][6] It involves continuous extraction with an organic solvent over an extended period (typically 18-24 hours).[7]
-
Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A more modern and faster technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[5][6]
-
Ultrasonic Extraction (Sonication): Utilizes high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration, offering a relatively rapid extraction.[8]
-
Liquid-Liquid Extraction: Primarily used for aqueous samples, where the target analyte is partitioned from the water phase into an immiscible organic solvent.[5]
A key aspect of quantitative analysis is the use of isotope dilution, where a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₂-1,2,3,4,6,7,8-HpCDF) is added to the sample before extraction.[9] This allows for the correction of any analyte losses during the sample preparation process.
Clean-up
Following extraction, the sample extract contains a complex mixture of compounds that can interfere with the analysis of 1,2,3,4,6,7,8-HpCDF. Therefore, a thorough clean-up procedure is essential. Multi-step chromatographic techniques are often employed to isolate the PCDD/PCDF fraction from other compounds. Common clean-up steps include:
-
Acid/Base Washing: The extract is washed with concentrated sulfuric acid to remove lipids and other organic interferences, followed by a base wash to remove acidic compounds.[7][8]
-
Column Chromatography: A series of columns packed with different adsorbents are used to separate the analytes from interfering compounds. Typical adsorbents include:
-
Silica (B1680970) Gel: Often modified with sulfuric acid or potassium hydroxide (B78521) to retain different classes of interfering compounds.[8]
-
Alumina: Used to separate PCDDs/PCDFs from polychlorinated biphenyls (PCBs).[3][7]
-
Florisil: A magnesium silicate (B1173343) gel used for the separation of various classes of compounds.[7][8]
-
Activated Carbon: Has a high affinity for planar molecules like PCDDs/PCDFs and is very effective in separating them from non-planar interferences.[7]
-
Automated clean-up systems are also available that can perform these multi-step procedures, improving reproducibility and reducing manual labor.[3][10]
Experimental Protocols
The following are generalized protocols for the extraction and clean-up of samples for 1,2,3,4,6,7,8-HpCDF analysis, based on principles from established methods such as US EPA Method 1613.[7][11][12]
Protocol 1: Soxhlet Extraction of Solid Samples (e.g., Soil, Sediment)
-
Sample Homogenization: Homogenize the sample to ensure uniformity. For wet samples, mix with anhydrous sodium sulfate (B86663) to create a free-flowing powder.[7]
-
Internal Standard Spiking: Spike the sample with a known amount of ¹³C-labeled 1,2,3,4,6,7,8-HpCDF internal standard.
-
Soxhlet Extraction: Place the sample in a Soxhlet extractor and extract with toluene (B28343) for 18-24 hours.[5]
-
Concentration: Concentrate the extract using a rotary evaporator or a stream of nitrogen.
Protocol 2: Multi-layer Silica Gel and Alumina Column Clean-up
-
Acid Treatment: Treat the concentrated extract with concentrated sulfuric acid until the acid layer is colorless.[8]
-
Multi-layer Silica Gel Column:
-
Pack a chromatography column with layers of silica gel, acid-modified silica gel, and base-modified silica gel.
-
Apply the extract to the top of the column.
-
Elute with hexane (B92381) to remove non-polar interferences.
-
Collect the fraction containing the PCDDs/PCDFs by eluting with a more polar solvent mixture (e.g., dichloromethane/hexane).
-
-
Alumina Column:
-
Pack a chromatography column with activated alumina.
-
Apply the PCDD/PCDF fraction from the silica gel column.
-
Elute with specific solvent mixtures to separate PCDDs/PCDFs from other co-eluting compounds.
-
-
Carbon Column (Optional but recommended for high purity):
-
Use a carbon-impregnated column to further isolate the planar PCDDs/PCDFs.
-
Elute interferences with a forward flow of solvent.
-
Invert the column and elute the PCDDs/PCDFs with a strong solvent like toluene.[4]
-
-
Final Concentration: Concentrate the final cleaned extract to a small volume (e.g., 20 µL) under a gentle stream of nitrogen and add a recovery (syringe) standard just before analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of 1,2,3,4,6,7,8-HpCDF using methods based on isotope dilution GC-HRMS. The actual performance may vary depending on the laboratory, matrix, and specific instrumentation.
| Parameter | Typical Value | Reference |
| Recovery of Labeled 1,2,3,4,6,7,8-HpCDF | 40 - 130% | Based on general performance criteria for PCDD/F analysis |
| Method Detection Limit (MDL) in Soil | Low pg/g (parts-per-trillion) | [8] |
| Method Detection Limit (MDL) in Water | Low pg/L (parts-per-quadrillion) | [12] |
| Relative Standard Deviation (RSD) | < 20% | General requirement for environmental analysis |
Experimental Workflows
The following diagrams illustrate the general workflows for sample preparation for 1,2,3,4,6,7,8-HpCDF analysis.
Caption: General workflow for sample preparation and analysis of 1,2,3,4,6,7,8-HpCDF.
Caption: Detailed workflow of the multi-column chromatography clean-up process.
References
- 1. This compound (¹³Cââ, 99%) 50 µg/mL in nonane - Cambridge Isotope Laboratories, EF-974 [isotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fms-inc.com [fms-inc.com]
- 5. epa.gov [epa.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. well-labs.com [well-labs.com]
- 8. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An improved clean-up strategy for simultaneous analysis of polychlorinated dibenzo-p-dioxins (PCDD), polychlorinated dibenzofurans (PCDF), and polychlorinated biphenyls (PCB) in fatty food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF)
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF).
Frequently Asked Questions (FAQs)
Q1: What is this compound (HpCDF) and why is its analysis so challenging?
A1: this compound (HpCDF) is a specific congener of polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants.[1][2] Its analysis is challenging due to several factors:
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Extreme Toxicity: Like other 2,3,7,8-substituted dioxins and furans, HpCDF is highly toxic, necessitating analysis at extremely low detection limits (parts-per-trillion or even parts-per-quadrillion levels).[3]
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Complex Matrices: It is often found in complex environmental and biological samples (e.g., soil, fish tissue, fly ash) that contain numerous interfering compounds.[4][5][6]
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Interference: Co-extraction of other chlorinated compounds like polychlorinated biphenyls (PCBs) and polychlorinated diphenyl ethers (PCDPEs), which are often present at concentrations several orders of magnitude higher, can interfere with detection and quantification.[4][7]
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Isomer Specificity: Definitive separation of the toxic 2,3,7,8-substituted congeners from a large number of other, less toxic congeners with nearly identical physical and chemical properties is essential but difficult.[3]
Q2: What is the standard analytical method for HpCDF analysis?
A2: The gold standard for the analysis of HpCDF and other PCDD/Fs is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as detailed in methods like US EPA Method 1613 or 8290A.[7][8] These methods are required to achieve the necessary sensitivity and selectivity to separate HpCDF from interferences. Isotope dilution, using 13C-labeled internal standards, is a critical component of these methods for accurate quantification and recovery correction.[3]
Q3: Why is sample cleanup so critical for HpCDF analysis?
A3: The primary barrier to successful analysis is separating the target analyte from the bulk sample matrix and other organic co-extractives.[3] An extensive, multi-step cleanup process is essential to remove interfering compounds that can mask the HpCDF signal, contaminate the instrument, and lead to inaccurate results.[4][7] Typical cleanup procedures involve a combination of acid-base washing and various column chromatography steps using adsorbents like silica (B1680970) gel, alumina (B75360), and activated carbon.[4][9]
Q4: What are Toxic Equivalency Factors (TEFs) and how are they used for HpCDF?
A4: Toxic Equivalency Factors (TEFs) are used to quantify the toxicity of different dioxin and furan (B31954) congeners relative to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is assigned a TEF of 1.0.[8] These factors are consensus values established by international bodies. The concentration of an individual congener is multiplied by its TEF to determine its toxic equivalent (TEQ). For 1,2,3,4,6,7,8-HpCDF, the internationally recognized TEF is 0.01.[3][4] The sum of all individual TEQs in a sample provides the total TCDD toxic equivalent, which is a useful metric for risk assessment.[8]
Q5: What safety precautions are mandatory when handling samples containing HpCDF?
A5: Due to the extreme toxicity and potential carcinogenicity of HpCDF and related compounds, strict safety protocols are essential.[4][7] All sample handling and preparation should be conducted in a designated controlled area, such as a fume hood or glove box, to prevent exposure.[4][7] Laboratory personnel must use appropriate personal protective equipment (PPE), including gloves (avoiding PVC), lab coats, and safety glasses.[4][7] It is also critical to have a detailed plan for the disposal of contaminated waste, as standard incineration may not be sufficient.[4][7]
Troubleshooting Guide
Problem: Poor Recovery of Internal Standards
-
Q: My ¹³C-labeled internal standard recovery for HpCDF is consistently low (<40%). What are the potential causes?
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A: Low recovery is often linked to the sample preparation and cleanup stages.
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Inefficient Extraction: Ensure the chosen extraction solvent and technique (e.g., Soxhlet, Dean-Stark) are appropriate for your sample matrix and that extraction times are sufficient.[4]
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Aggressive Cleanup: Certain cleanup steps, like using highly active adsorbents or strong acids, can lead to the loss of analytes. Verify the activity of your silica gel or alumina columns. Overly aggressive acid/base washing can also contribute to losses.
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Analyte Breakthrough: During column chromatography, the analyte may elute prematurely if the column is overloaded or if an incorrect solvent polarity is used. Check your solvent volumes and elution profiles.
-
Evaporation Loss: During solvent evaporation and concentration steps, analytes can be lost if the temperature is too high or if the sample is brought to complete dryness. Concentrate samples gently using a nitrogen stream.
-
-
Problem: High Background or Interfering Peaks
-
Q: I'm observing significant background noise or interfering peaks near the retention time of HpCDF. How can I resolve this?
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A: This issue points to insufficient sample cleanup or external contamination.
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Co-eluting Interferences: Compounds like PCBs and PCDPEs are common interferences.[4][7] Your cleanup protocol may need to be enhanced. Consider adding a carbon column or a Florisil column to the cleanup train, which are effective at separating these compounds from PCDFs.[4][9]
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Contaminated Materials: Solvents, reagents, and glassware can introduce artifacts.[4][7] Always use high-purity, pesticide-grade solvents and perform method blanks with every batch to demonstrate that all materials are free from interferences.[4] Consider purifying solvents by distillation in an all-glass system if contamination is suspected.[4]
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GC Column Bleed: High column bleed can elevate background noise. Ensure your GC column is properly conditioned and that the final run temperature does not exceed the column's maximum limit. Specialized columns like Rtx-Dioxin2 or BPX-DXN offer low bleed and enhanced separation.[3]
-
-
Problem: Poor Chromatographic Peak Shape
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Q: My HpCDF peak is tailing or showing poor resolution from adjacent peaks. What should I check?
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A: Peak shape issues are typically related to the gas chromatography system.
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Active Sites in the Injection Port: Contamination or active sites in the injector liner can cause peak tailing. Deactivated liners are essential. Perform regular maintenance, including changing the liner and septum.
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Column Contamination: Non-volatile residues from sample extracts can accumulate at the head of the GC column. Trim a small section (10-20 cm) from the front of the column to remove contamination.
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Improper GC Conditions: Optimize the oven temperature program. A slower ramp rate around the elution temperature of HpCDF can improve resolution from closely eluting isomers.
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System Leaks: Small leaks in the GC system can degrade chromatographic performance. Perform a leak check on all fittings and connections from the injector to the detector.
-
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Problem: Inconsistent Calibration
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Q: My calibration curve for HpCDF is not linear or reproducible. What could be the problem?
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A: Calibration issues often stem from standards preparation or instrument instability.
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Standard Integrity: Ensure the stock and working calibration standards are stored correctly and have not expired. Verify the accuracy of all dilutions and ensure the solvent used for standards matches the final sample extract solvent.
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Injector Discrimination: Ensure the injection volume is consistent and that the injection technique is optimized to prevent discrimination against higher-boiling compounds like HpCDF.
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MS Detector Saturation: If your calibration standards are too concentrated, the detector may become saturated, leading to a non-linear response at the upper end of the curve. Ensure your calibration range is appropriate for the expected sample concentrations and the linear range of the detector.[7]
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MS Instability: Verify the stability of the mass spectrometer. Check the resolution, mass accuracy, and ion source tuning before running a calibration.
-
-
Methodologies and Data
Data Presentation
Table 1: Physicochemical and Toxicological Properties of 1,2,3,4,6,7,8-HpCDF
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 67562-39-4 | [6][10][11] |
| Molecular Formula | C₁₂HCl₇O | [6][10][11] |
| Molecular Weight | 409.3 g/mol | [6][10][11] |
| WHO 2005 TEF | 0.01 |[3][4] |
Table 2: Example Quality Control Acceptance Criteria (based on EPA Method 8290A)
| QC Parameter | Acceptance Criteria |
|---|---|
| Labeled Standard Recovery | 40 - 135 % |
| Ion Abundance Ratio | Within ± 15% of theoretical value |
| GC/MS Resolution | Valley height < 25% for specified isomer pairs |
| Method Blank | Below Method Detection Limit |
Experimental Protocols
Protocol 1: General Experimental Workflow for HpCDF Analysis
This protocol outlines the major steps for the determination of HpCDF in a solid matrix (e.g., soil, sediment).
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Sample Preparation: Homogenize the sample. Air-dry if necessary and sieve to remove large debris.
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Internal Standard Spiking: Spike a known quantity of the sample (e.g., 10 g) with a solution containing ¹³C-labeled PCDD/PCDF internal standards, including ¹³C₁₂-1,2,3,4,6,7,8-HpCDF.
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Extraction: Place the spiked sample in a Soxhlet extractor with toluene (B28343) and extract for 16-24 hours.[4]
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Initial Concentration: Concentrate the extract to a small volume (~1 mL) using a rotary evaporator or nitrogen evaporation system.
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Multi-Step Cleanup: Process the extract through a series of chromatographic columns to remove interferences. A typical sequence includes an acid/base silica gel column followed by an alumina column and a carbon column.
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Final Concentration & Recovery Standard: Add a recovery standard (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) to the cleaned extract and concentrate to a final volume of 10-20 µL.
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Instrumental Analysis: Analyze the final extract using HRGC/HRMS. The system must be calibrated and meet all initial QC criteria.
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Data Analysis: Identify and quantify HpCDF based on its retention time, specific m/z values, and the response of the corresponding labeled internal standard.
Visualizations
Caption: General workflow for the analysis of HpCDF in solid samples.
References
- 1. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. epa.gov [epa.gov]
- 8. apvma.gov.au [apvma.gov.au]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
Technical Support Center: Optimization of GC-MS Parameters for 1,2,3,4,6,7,8-HpCDF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF).
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular ion and major fragmentation pattern for 1,2,3,4,6,7,8-HpCDF in Electron Ionization (EI) GC-MS?
A1: 1,2,3,4,6,7,8-HpCDF has a molecular weight of approximately 409.3 g/mol . In EI-MS, you can expect to see a prominent molecular ion cluster (M+) around m/z 408, 410, 412, etc., due to the isotopic distribution of chlorine. The most characteristic fragmentation involves the sequential loss of chlorine (Cl) and carbon monoxide (CO) or related fragments. Key fragment ions to monitor include those corresponding to the loss of COCl.
Q2: What type of GC column is recommended for the analysis of 1,2,3,4,6,7,8-HpCDF?
A2: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is commonly used for the analysis of dioxins and furans, including 1,2,3,4,6,7,8-HpCDF. These columns provide good resolution of the various congeners. For isomer-specific separation, longer columns (e.g., 60 m) are often recommended.
Q3: What are the critical GC-MS parameters that require optimization for 1,2,3,4,6,7,8-HpCDF analysis?
A3: Key parameters to optimize include:
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GC Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting isomers.
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Injector Temperature: Must be high enough to ensure efficient vaporization without causing thermal degradation.
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Ion Source Temperature: An optimized ion source temperature can improve sensitivity and reduce fragmentation variability.
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Carrier Gas Flow Rate: The flow rate should be optimized for the best balance of resolution and analysis time.
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MS Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is typically used to enhance sensitivity and selectivity.
Q4: Why is sample cleanup critical for the analysis of 1,2,3,4,6,7,8-HpCDF?
A4: 1,2,3,4,6,7,8-HpCDF is often present at ultra-trace levels in complex matrices. Sample cleanup is essential to remove interfering compounds that can co-elute with the target analyte, suppress the MS signal, or contaminate the GC-MS system. Common cleanup techniques include multi-layer silica (B1680970) gel columns and activated carbon columns.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or GC column. | Use a deactivated inlet liner and a high-quality, inert GC column. Perform regular inlet maintenance, including replacing the liner and septum. Consider trimming the first few centimeters of the analytical column. |
| Contamination in the GC system. | Bake out the column at a high temperature. If contamination persists, it may be necessary to clean the ion source. | |
| Low Sensitivity / Poor Signal-to-Noise | Sub-optimal injection parameters. | For trace analysis, use a splitless injection. Optimize the splitless time to ensure complete transfer of the analyte to the column. |
| Non-optimized MS parameters. | Ensure the ion source temperature is optimized. For MS/MS, optimize the collision energy for the specific transitions of 1,2,3,4,6,7,8-HpCDF. | |
| Sample matrix effects. | Enhance the sample cleanup procedure to remove interfering matrix components.[2] | |
| Poor Resolution of Isomers | Inappropriate GC oven temperature program. | Decrease the temperature ramp rate (e.g., to 2-5 °C/min) in the elution range of the heptachlorinated dibenzofurans. |
| Incorrect carrier gas flow rate. | Optimize the carrier gas flow rate for the specific column dimensions to achieve the best resolution. | |
| Column degradation. | The performance of the GC column can degrade over time. If resolution does not improve with parameter optimization, consider replacing the column. | |
| Inconsistent Retention Times | Fluctuations in carrier gas flow or oven temperature. | Ensure a stable carrier gas supply and that the GC oven is properly calibrated and maintaining a stable temperature. Check for leaks in the gas lines. |
| Presence of Ghost Peaks / Carryover | Contamination from previous injections. | Run a solvent blank after a high-concentration sample to check for carryover. If present, bake out the column and perform inlet maintenance. |
| Contaminated syringe or rinse solvent. | Use a clean syringe and fresh, high-purity rinse solvents. |
Experimental Protocols & Data
Optimized GC-MS Parameters for 1,2,3,4,6,7,8-HpCDF Analysis
The following table summarizes typical GC-MS parameters for the analysis of 1,2,3,4,6,7,8-HpCDF and other dioxins/furans. These should be considered as a starting point for method development and optimization.
| Parameter | Value |
| Gas Chromatograph (GC) | |
| GC Column | DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 - 1.5 mL/min |
| Inlet Temperature | 280 - 300°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 150°C, hold for 1 minRamp 1: 20°C/min to 220°CRamp 2: 2°C/min to 260°C, hold for 3 minRamp 3: 5°C/min to 320°C, hold for 8.5 min[3] |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230 - 280°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280 - 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (SIM) | m/z 408, 410 (and other isotopic peaks) |
Visualizations
References
Technical Support Center: Matrix Effects in 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 1,2,3,4,6,7,8-HpCDF quantification?
A: Matrix effects refer to the alteration of an analytical signal, either suppression or enhancement, caused by co-eluting components of the sample matrix.[1][2] In the analysis of HpCDF, which is often performed using gas chromatography-mass spectrometry (GC-MS), these effects can lead to significant inaccuracies in quantification, poor reproducibility, and compromised method sensitivity.[1] While both suppression and enhancement are possible, matrix-induced signal enhancement is the more common phenomenon observed in GC-MS analysis.[1][3]
Q2: Why is matrix-induced enhancement a common problem in the GC-MS analysis of HpCDF?
A: Matrix-induced enhancement in GC-MS is often a result of the "analyte protectant" effect.[1] When analyzing complex samples (e.g., soil, sediment, tissue), non-volatile matrix components co-extracted with the HpCDF analyte can accumulate in the hot GC inlet liner and at the head of the analytical column.[1] These components mask "active sites"—locations where sensitive analytes like HpCDF can adsorb or thermally degrade.[1][4] By masking these sites, the matrix components protect the analyte, leading to a greater amount reaching the detector and causing an artificially high signal response compared to a standard prepared in a clean solvent.[1][4][5]
Q3: How can I definitively identify if matrix effects are impacting my results?
A: The most direct way to diagnose matrix effects is to compare the analytical response of HpCDF in a pure solvent standard against its response in a matrix-matched standard.[1] This involves spiking a known amount of the analyte into a blank sample extract (a sample of the same matrix type known to be free of HpCDF). A significant difference between the signal in the solvent and the signal in the matrix indicates the presence of matrix effects. A positive difference indicates signal enhancement, while a negative value points to signal suppression.[1]
Q4: What is the industry-standard method for mitigating matrix effects for HpCDF and other dioxins/furans?
A: The gold standard for accurate quantification of dioxins and furans, including HpCDF, is the stable isotope dilution (SID) method, as specified in regulatory protocols like U.S. EPA Method 1613.[3][6][7] This technique involves adding a known quantity of an isotopically labeled version of the analyte (e.g., ¹³C₁₂-1,2,3,4,6,7,8-HpCDF) to every sample before any extraction or cleanup steps.[6][8] Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same procedural losses and matrix effects.[3] Quantification is based on the response ratio of the native analyte to its labeled counterpart, which effectively cancels out these interferences and provides highly accurate and precise results.[7][8]
Q5: My results are showing significant signal enhancement, leading to overestimated concentrations. What are the immediate troubleshooting steps?
A: If you suspect matrix-induced signal enhancement, follow these steps:
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Confirm the Effect: First, perform the diagnostic test described in Q3 to quantify the extent of the enhancement.
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Check Instrument Maintenance: Signal enhancement is often exacerbated by a contaminated GC inlet. Replace the inlet liner and septum. If the problem persists, trim a small portion (e.g., 10-15 cm) from the front of the analytical column to remove accumulated non-volatile residues.[1]
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Review Sample Cleanup: Ensure your sample cleanup procedures are sufficient to remove the majority of interfering matrix components. Additional cleanup steps may be necessary for particularly complex matrices.
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Implement Isotope Dilution: If not already in use, implementing the stable isotope dilution (SID) method is the most robust solution for correcting this issue.
Q6: Can I use matrix-matched calibration instead of isotope dilution?
A: Matrix-matched calibration, where calibration standards are prepared in a blank matrix extract, is a common strategy to compensate for matrix effects.[3][9] However, its effectiveness depends heavily on the consistency of the matrix across different samples.[9] A primary challenge is obtaining a truly representative blank matrix that is identical to all samples being analyzed. For regulatory compliance and applications requiring the highest level of accuracy in dioxin/furan analysis, stable isotope dilution remains the superior and often mandated approach.[6][9]
Troubleshooting Guides & Experimental Protocols
Guide 1: Diagnosing and Quantifying Matrix Effects
This guide provides a workflow to determine the presence and magnitude of matrix effects.
Experimental Protocol: Matrix Effect (ME) Assessment
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Prepare Solvent Standard: Prepare a standard solution of 1,2,3,4,6,7,8-HpCDF in a pure solvent (e.g., nonane (B91170) or hexane) at a concentration relevant to your expected sample levels.
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Prepare Blank Matrix Extract: Extract a sample of the matrix (e.g., soil, tissue) that is known to be free of HpCDF using your standard sample preparation method.
-
Prepare Matrix-Matched Standard: Spike a known amount of the HpCDF standard into the blank matrix extract to achieve the same final concentration as the solvent standard.
-
Analysis: Analyze the solvent standard and the matrix-matched standard using your established GC-MS method.
-
Calculation: Calculate the Matrix Effect percentage (ME%) using the following formula:
ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
Data Presentation: Interpreting Matrix Effect Results
| ME (%) Value | Interpretation | Implication for Quantification |
| ME ≈ 0% | No significant matrix effect | Direct quantification against solvent standards may be acceptable. |
| ME > 20% | Significant Signal Enhancement | Results will be overestimated. Corrective action is required. |
| ME < -20% | Significant Signal Suppression | Results will be underestimated. Corrective action is required. |
Table 1: Interpretation of Matrix Effect (ME) calculation results.
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting logic for identifying and addressing matrix effects.
Guide 2: Implementing the Stable Isotope Dilution (SID) Method
SID is the most effective way to compensate for matrix effects in HpCDF analysis.
Experimental Protocol: General SID Workflow
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Internal Standard Solution: Prepare a working solution of ¹³C-labeled internal standards, including one for HpCDF, at a concentration that will yield a robust signal in the final extract.
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Sample Spiking: Add a precise and known volume of the internal standard solution to the sample before any extraction or cleanup steps.
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Extraction: Perform sample extraction using an appropriate method (e.g., Soxhlet, pressurized fluid extraction). Applicable matrices include water, soil, sediment, and tissues.[10]
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Extract Cleanup: Process the sample extract through a multi-step cleanup procedure (e.g., acid/base washes, column chromatography with silica, alumina, and carbon) to remove interferences. This is a critical step for complex matrices.
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Analysis: Concentrate the final extract to a small volume and analyze using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[10][11]
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Quantification: Calculate the concentration of native HpCDF based on the area ratio of the native analyte to its corresponding ¹³C-labeled internal standard and the known amount of standard added.
Data Presentation: Key Internal Standards for Dioxin/Furan Analysis
| Analyte Congener | Corresponding ¹³C-Labeled Internal Standard |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | ¹³C₁₂-2,3,7,8-TCDF |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | ¹³C₁₂-1,2,3,7,8-PeCDF |
| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | ¹³C₁₂-1,2,3,4,7,8-HxCDF |
| This compound (HpCDF) | ¹³C₁₂-1,2,3,4,6,7,8-HpCDF |
| Octachlorodibenzofuran (OCDF) | ¹³C₁₂-Octachlorodibenzofuran (OCDF) |
Table 2: A selection of native analytes and their corresponding ¹³C-labeled internal standards as specified in methods like EPA 1613.
Isotope Dilution Method Workflow
Caption: Workflow of the Stable Isotope Dilution (SID) method.
Guide 3: The Mechanism of Matrix-Induced Enhancement
Understanding the cause of matrix enhancement helps in troubleshooting. Non-volatile matrix components coat active sites in the GC system, preventing the analyte from degrading or adsorbing.
The "Analyte Protectant" Effect in a GC Inlet
Caption: How matrix components can protect analytes in a GC inlet.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alphalab.com [alphalab.com]
- 11. well-labs.com [well-labs.com]
Technical Support Center: Chromatography of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the gas chromatography (GC) analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of HpCDF?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that extends from the peak maximum. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. For a compound like HpCDF, which is a polychlorinated dibenzofuran, peak tailing can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting compounds. This is particularly problematic in trace analysis where accuracy and precision are critical.
Q2: What are the common causes of peak tailing for HpCDF?
A2: Peak tailing in the analysis of HpCDF can be attributed to several factors, which can be broadly categorized as either chemical or physical issues.
-
Chemical Causes: These often involve unwanted interactions between HpCDF and active sites within the GC system. Although HpCDF is a relatively nonpolar molecule, it can interact with active silanol (B1196071) groups on the surface of the inlet liner, the column, or with contaminants in the system.
-
Physical Causes: These are typically related to disruptions in the carrier gas flow path. This can include issues like improper column installation, dead volumes in the system, or a poorly cut column.
Q3: How can I diagnose the cause of peak tailing in my HpCDF analysis?
A3: A useful first step is to observe which peaks in your chromatogram are tailing.
-
If all peaks, including the solvent peak, are tailing: This generally points to a physical issue, such as a problem with the column installation or a blockage in the flow path.
-
If only the HpCDF peak and other similar analytes are tailing: This is more indicative of a chemical interaction or adsorption problem.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your HpCDF analysis.
Step 1: Initial Checks & System Evaluation
If you are experiencing peak tailing, start by evaluating the overall system performance.
| Parameter | Acceptable Range | Potential Impact on Peak Shape |
| Symmetry Factor (As) | 0.8 - 1.8 | A value greater than 1.8 indicates significant peak tailing, while a value less than 0.8 suggests peak fronting.[1][2][3] |
| Resolution (Rs) | > 1.5 | Poor resolution can be exacerbated by peak tailing, leading to co-elution and inaccurate quantification. |
Step 2: Troubleshooting Workflow
If your system suitability parameters are not within the acceptable range, follow this troubleshooting workflow:
References
Technical Support Center: Refining Extraction Methods for 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) from Sediment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) from sediment samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of HpCDF from sediment.
Low Analyte Recovery
Question: We are experiencing low recovery of HpCDF from our sediment samples. What are the potential causes and solutions?
Answer:
Low recovery of HpCDF can stem from several factors related to the extraction method and sample matrix. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The chosen extraction method may not be efficient enough for your specific sediment type.
-
Soxhlet Extraction: Ensure the extraction time is sufficient. For complex matrices, a longer extraction period (e.g., 24 hours) may be necessary. Also, verify that the solvent is cycling properly and at an appropriate rate (e.g., 3 cycles per hour)[1].
-
Pressurized Liquid Extraction (PLE/PFE): The temperature and pressure may need optimization. Elevated temperatures (100-180°C) and pressures (1500-2000 psi) are used to enhance extraction efficiency[2][3]. Consider increasing the number of extraction cycles.
-
Microwave-Assisted Extraction (MAE): The microwave power, temperature, and extraction time are critical parameters. For dioxins and furans, temperatures around 100-115°C are often employed[4]. Ensure the solvent mixture is appropriate for microwave absorption; sometimes a polar solvent is added to a nonpolar solvent to improve heating[4].
-
-
Matrix Effects: The composition of the sediment can significantly impact extraction efficiency.
-
High Organic Content: Sediments with high organic matter can strongly bind to HpCDF. Pre-treatment of the sample, such as mixing with anhydrous sodium sulfate (B86663), can help disrupt the matrix and improve solvent penetration[5].
-
High Water Content: Excess water in the sediment sample can reduce the efficiency of nonpolar extraction solvents. Air-drying the sample or using a drying agent like sodium sulfate is recommended. For some methods like Soxhlet, a Dean-Stark trap can be used to remove water during extraction[6].
-
-
Solvent Selection: The choice of solvent is crucial for effectively dissolving HpCDF.
-
Toluene (B28343) is a common and effective solvent for the extraction of PCDDs/PCDFs, including HpCDF, from solid matrices[6].
-
Mixtures of solvents, such as acetone/hexane or dichloromethane/hexane, can also be effective, particularly in PLE and MAE, by modifying the polarity of the extraction fluid[3].
-
-
Analyte Loss During Workup: HpCDF can be lost during the post-extraction steps.
-
Evaporation: During solvent evaporation to concentrate the extract, volatile losses can occur if the temperature is too high or the nitrogen stream is too aggressive.
-
Cleanup: The cleanup step is necessary to remove interferences but can also lead to analyte loss. Ensure that the chosen cleanup columns (e.g., silica (B1680970), alumina (B75360), carbon) are properly conditioned and that the elution volumes are optimized for HpCDF.
-
High Background or Interferences
Question: Our chromatograms show high background noise and interfering peaks, making it difficult to accurately quantify HpCDF. How can we address this?
Answer:
High background and interferences are common challenges when analyzing complex environmental samples like sediment. These issues are typically caused by co-extracted matrix components.
-
Co-extracted Matrix Components: Sediment contains a wide variety of organic and inorganic compounds that can be co-extracted with HpCDF.
-
Lipids and Humic Substances: These are common interferences in sediments with high organic content. A sulfuric acid treatment of the extract can be used to remove these organic materials[7].
-
Sulfur: Elemental sulfur is a frequent interference in sediment analysis. It can be removed by adding activated copper to the extract[8].
-
-
Insufficient Cleanup: The cleanup procedure may not be adequate for your sample type.
-
Multi-layer Silica Gel Column: A common cleanup technique involves using a multi-layer silica gel column, which can include layers of acidic, basic, and neutral silica gel to remove different types of interferences[7].
-
Alumina and Carbon Columns: For further purification, alumina and activated carbon columns can be employed. Carbon columns are particularly effective at separating planar molecules like PCDDs/PCDFs from other compounds.
-
Gel Permeation Chromatography (GPC): GPC is another effective technique for removing high-molecular-weight interferences.
-
-
Contamination: Contamination can be introduced at various stages of the analytical process.
-
Glassware and Reagents: Ensure all glassware is scrupulously clean and rinsed with high-purity solvents. Use high-purity solvents and reagents to minimize background contamination[6].
-
Cross-Contamination: Take care to avoid cross-contamination between samples, especially when handling highly contaminated samples.
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for HpCDF in sediment: Soxhlet, PLE, or MAE?
A1: The "best" method depends on your laboratory's specific needs, such as sample throughput, solvent consumption, and automation capabilities.
-
Soxhlet extraction is a traditional and robust method that is often used as a reference method. It is effective but can be time-consuming (typically 18-24 hours) and requires large volumes of solvent[1][9].
-
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), offers significantly faster extraction times (around 15-30 minutes per sample) and uses much less solvent compared to Soxhlet. It is also an automated technique, which improves reproducibility[3].
-
Microwave-Assisted Extraction (MAE) is another rapid technique that reduces extraction time and solvent usage. It is particularly efficient for polar analytes and can be automated for high-throughput analysis[4][10].
All three methods can provide good recoveries for HpCDF when properly optimized. For laboratories with a high volume of samples, PLE or MAE are generally preferred for their speed and efficiency.
Q2: What are the recommended solvents for HpCDF extraction from sediment?
A2: Toluene is a widely used and effective solvent for the extraction of PCDDs/PCDFs, including HpCDF, from sediment and soil samples, particularly for Soxhlet extraction[6]. For PLE and MAE, solvent mixtures are often employed. Common mixtures include acetone/hexane (1:1, v/v) and dichloromethane/hexane (1:1, v/v)[3]. The choice of solvent may need to be optimized based on the specific characteristics of the sediment matrix.
Q3: How can I be sure that my extraction is complete?
A3: To ensure complete extraction, you can perform a second extraction on the same sample and analyze the extract. If the concentration of HpCDF in the second extract is negligible (e.g., less than 5% of the first extract), it indicates that the initial extraction was exhaustive. Additionally, using certified reference materials (CRMs) with known concentrations of HpCDF can help validate the efficiency of your extraction method.
Q4: What are the key quality control (QC) measures I should implement?
A4: A robust QC program is essential for reliable results. Key QC measures include:
-
Method Blanks: Analyzing a blank sample (e.g., clean sand) that goes through the entire extraction and analysis process helps to identify any contamination introduced during the procedure.
-
Matrix Spikes: Spiking a real sediment sample with a known amount of HpCDF before extraction helps to assess the method's performance in your specific matrix, accounting for any matrix effects.
-
Surrogate Standards: Adding a labeled surrogate standard (e.g., ¹³C-labeled HpCDF) to each sample before extraction allows you to monitor the efficiency of the extraction and cleanup process for each individual sample.
-
Certified Reference Materials (CRMs): Analyzing a CRM with a certified concentration of HpCDF provides an independent measure of the accuracy of your entire analytical method.
Data Presentation
Table 1: Comparison of Extraction Methods for Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) from Solid Matrices
| Feature | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | 18-24 hours[1] | 15-30 minutes[3] | 10-30 minutes[4] |
| Solvent Volume | High (e.g., 300 mL) | Low (e.g., 15-40 mL) | Low (e.g., 30 mL) |
| Temperature | Boiling point of solvent | Elevated (100-180°C)[2][3] | Elevated (100-115°C)[4] |
| Pressure | Atmospheric | Elevated (1500-2000 psi)[2][3] | Elevated (50-175 psi)[4] |
| Automation | Manual | Fully automated | Can be automated |
| Throughput | Low | High | High |
Table 2: Recovery Rates of PCDD/Fs using Different Extraction Techniques from Certified Reference Materials
| Extraction Method | Matrix | Analyte Group | Recovery Rate (%) | Reference |
| Soxhlet | Soil/Sediment | PCDD/Fs | Generally considered the baseline for comparison | [9] |
| PLE (ASE) | Soil/Sediment | PCDD/Fs | Equivalent or better than Soxhlet | [3] |
| MAE | Fly Ash | PCDD/Fs | Comparable or better than Soxhlet | [11] |
| Soxhlet | Activated Carbon Fibers | PCDD/Fs | Complied with minimum requirements | [11] |
| PLE (ASE) | Activated Carbon Fibers | PCDD/Fs | Low | [11] |
| MAE | Activated Carbon Fibers | PCDD/Fs | No recoveries | [11] |
Experimental Protocols
Soxhlet Extraction Protocol (Based on EPA Method 3540C)
-
Sample Preparation: Mix the sediment sample thoroughly and discard any large debris. Mix the sample with anhydrous sodium sulfate to remove water.
-
Spiking: Spike the sample with surrogate standards and, for QC samples, matrix spiking standards.
-
Extraction: Place the sample in an extraction thimble and insert it into the Soxhlet extractor. Add approximately 300 mL of toluene to the round-bottom flask. Heat the solvent to its boiling point and extract for 18-24 hours at a rate of about 3 cycles per hour[1][5].
-
Concentration: After extraction, cool the apparatus and concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup: Proceed with the appropriate cleanup procedure to remove interferences.
Pressurized Liquid Extraction (PLE) Protocol (Based on EPA Method 3545A)
-
Sample Preparation: Air-dry the sediment sample and grind it to a fine powder if possible (not recommended for PCDDs/PCDFs due to safety concerns). Alternatively, mix the wet sample with a drying agent like anhydrous sodium sulfate[2][3].
-
Cell Loading: Load the prepared sample into the extraction cell. Add any in-cell cleanup sorbents if desired.
-
Spiking: Add surrogate and matrix spiking standards directly to the cell.
-
Extraction: Place the cell in the PLE instrument. Set the extraction parameters:
-
Solvent: Toluene or acetone/hexane (1:1)
-
Temperature: 100-180°C
-
Pressure: 1500-2000 psi
-
Static time: 5-10 minutes
-
Cycles: 1-2
-
-
Collection: The extract is automatically collected in a vial.
-
Cleanup: The collected extract is then ready for cleanup.
Microwave-Assisted Extraction (MAE) Protocol (Based on EPA Method 3546)
-
Sample Preparation: Weigh the sediment sample and mix it with a drying agent if necessary.
-
Vessel Loading: Place the sample into a microwave extraction vessel.
-
Spiking: Add surrogate and matrix spiking standards.
-
Solvent Addition: Add the appropriate extraction solvent (e.g., acetone/hexane 1:1) to the vessel[4].
-
Extraction: Seal the vessel and place it in the microwave unit. Set the extraction program:
-
Temperature: 100-115°C
-
Hold time: 10-20 minutes
-
-
Cooling and Filtration: After the program is complete, allow the vessel to cool. Filter the extract to separate it from the sediment.
-
Cleanup: The filtered extract is ready for the cleanup steps.
Visualizations
Caption: General workflow for the extraction and analysis of HpCDF from sediment samples.
Caption: Troubleshooting logic for addressing low recovery of HpCDF.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occurrence and Source Identification of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans and Polychlorinated Biphenyls in Surface Sediments from Liangshui River in Beijing, China | MDPI [mdpi.com]
- 9. Soxhlet extraction parameters’ influence on the recovery of polychlorinated dibenzo‐p‐dioxins and dibenzofurans (PCDD/F) from a sediment, and artifact formation of PCDD | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Extraction Procedure of PCDD/Fs, PCBs and Chlorobenzenes from Activated Carbon Fibers (ACFs) - PMC [pmc.ncbi.nlm.nih.gov]
"reducing analytical variability in 1,2,3,4,6,7,8-HpCDF measurements".
Welcome to the technical support center for the analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability in their measurements.
Frequently Asked Questions (FAQs)
Q1: What is the standard analytical method for quantifying 1,2,3,4,6,7,8-HpCDF?
A1: The most widely accepted method is high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS).[1][2] This technique is detailed in U.S. Environmental Protection Agency (EPA) Methods such as 1613B and 8290A.[1][3] These methods offer the high selectivity and sensitivity required for detecting the typically low levels of 1,2,3,4,6,7,8-HpCDF in various samples.[1][2] More recently, triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS) has emerged as a viable and often more cost-effective alternative.[1]
Q2: Why is isotope dilution critical for accurate 1,2,3,4,6,7,8-HpCDF analysis?
A2: Isotope dilution is a crucial technique for minimizing analytical variability and ensuring precise quantification.[1][4] It involves adding a known amount of a stable isotope-labeled analog of 1,2,3,4,6,7,8-HpCDF (e.g., ¹³C₁₂-1,2,3,4,6,7,8-HpCDF) to the sample before extraction and cleanup.[1] This labeled internal standard behaves almost identically to the native analyte throughout the analytical process.[1] By measuring the ratio of the native analyte to the labeled internal standard in the final extract, analysts can correct for losses that may occur during sample preparation and analysis, thereby significantly improving accuracy and precision.[1]
Q3: What are the primary sources of analytical variability in 1,2,3,4,6,7,8-HpCDF measurements?
A3: Analytical variability can be introduced at several stages of the experimental workflow:
-
Sample Preparation: This is a major source of error and can include inefficient extraction, incomplete cleanup of interfering substances from the sample matrix, and loss of the analyte during solvent exchange steps.[1]
-
Instrumental Analysis: Issues with the GC/MS system, such as a contaminated ion source, problems with the GC inlet, or detector saturation, can lead to non-linear responses and inaccurate measurements.[1]
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Calibration: Errors in the preparation of calibration standards or the use of an inappropriate calibration model can result in systematic errors in quantification.[1]
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Data Integration: Inconsistent peak integration can introduce variability, especially at low concentrations.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of 1,2,3,4,6,7,8-HpCDF.
Issue 1: Poor Recovery of the ¹³C₁₂-Labeled Internal Standard
Symptom: The recovery of the ¹³C₁₂-labeled internal standard for 1,2,3,4,6,7,8-HpCDF is outside the acceptable range (e.g., below 25% or above 150% for soil/sediment samples as per EPA Method 1613B).[1]
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | - Verify the suitability of the extraction solvent and technique (e.g., Soxhlet, pressurized fluid extraction) for the specific sample matrix.[1]- Confirm that the extraction time and temperature are adequate.[1]- For solid samples, ensure they are thoroughly dried and homogenized prior to extraction.[1] |
| Analyte Loss During Cleanup | - Examine the cleanup procedure for potential losses. Ensure that sorbents used in column chromatography (e.g., silica (B1680970), alumina) are correctly activated and that columns are not channeling.[1]- Be cautious during solvent evaporation steps to avoid evaporating the sample to complete dryness.[1] |
| Incorrect Spiking | - Double-check the concentration of the internal standard spiking solution.[1]- Verify that the correct volume of the internal standard was added to each sample.[1] |
| Matrix Effects | - The sample matrix may be interfering with the extraction process. Consider implementing additional cleanup steps or using matrix-matched calibration standards.[1] |
Issue 2: Non-Linear Calibration Curve
Symptom: The initial calibration curve for 1,2,3,4,6,7,8-HpCDF does not meet the linearity criteria (e.g., R² < 0.99 or relative standard deviation of response factors > 15%).[1]
| Possible Cause | Troubleshooting Step |
| Standard Preparation Errors | - Confirm the concentrations of the calibration standards. If in doubt, prepare fresh standards.[1] |
| Instrumental Issues | - A dirty ion source can result in non-linear responses; clean the ion source.[1]- Inspect the GC inlet for a contaminated liner or a leaking septum and replace if necessary.[1] |
| Detector Saturation | - The concentration of the highest calibration standard might be too high, leading to detector saturation. Reduce the concentration range of the calibration curve.[1] |
| Inappropriate Integration Parameters | - Review the peak integration parameters to ensure that all calibration points are being integrated consistently.[1] |
Issue 3: Incorrect Ion Ratio
Symptom: The ratio of the two selected ions for 1,2,3,4,6,7,8-HpCDF is outside the acceptable tolerance window.
| Possible Cause | Troubleshooting Step |
| Co-eluting Interference | - Review the chromatogram for any co-eluting peaks that may be interfering with the target analyte.- If interference is suspected, improve the chromatographic separation by optimizing the GC temperature program or using a different GC column.[5] |
| Incorrect Mass Calibration | - Verify the mass calibration of the instrument and recalibrate if necessary.[1] |
| High Analyte Concentration | - Very high concentrations of the analyte can lead to detector saturation and distorted ion ratios. Dilute the sample extract and re-analyze.[1] |
Experimental Protocols
A detailed experimental protocol for the analysis of 1,2,3,4,6,7,8-HpCDF is outlined below, based on established EPA methodologies.
1. Sample Preparation
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Internal Standard Spiking: A precise amount of ¹³C₁₂-labeled 1,2,3,4,6,7,8-HpCDF internal standard is added to a known quantity of the sample before any processing.[2]
-
Extraction: The choice of extraction technique depends on the sample matrix.
-
Solid Samples (e.g., soil, sediment): Soxhlet extraction or Pressurized Fluid Extraction (PFE) with a suitable solvent (e.g., toluene) is commonly used.
-
Aqueous Samples: Liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane) is typically performed.
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Biological Tissues: Often requires initial homogenization and digestion, followed by solvent extraction.
-
-
Cleanup: The crude extract is subjected to a multi-step cleanup process to remove interfering compounds. This may include:
2. Instrumental Analysis
-
Gas Chromatography (GC):
-
Mass Spectrometry (MS):
-
The mass spectrometer is operated in the selected ion monitoring (SIM) mode for HRMS or multiple reaction monitoring (MRM) mode for GC-MS/MS to selectively detect and quantify the characteristic ions of 1,2,3,4,6,7,8-HpCDF and its labeled internal standard.[1]
-
3. Quality Control
-
Method Blanks: A blank sample is processed and analyzed with each batch of samples to monitor for laboratory contamination.[2]
-
Spiked Samples: A blank matrix is spiked with a known amount of 1,2,3,4,6,7,8-HpCDF to assess the accuracy and recovery of the method.[2]
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Ongoing Precision and Recovery: A standard is analyzed with each batch to monitor the ongoing performance of the analytical system.
Visualizations
Caption: General experimental workflow for 1,2,3,4,6,7,8-HpCDF analysis.
References
Technical Support Center: Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution challenges during the analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF).
Troubleshooting Guides
This section offers step-by-step guidance for identifying and resolving common issues encountered during the chromatographic analysis of 1,2,3,4,6,7,8-HpCDF.
Problem: Poor Chromatographic Resolution or Suspected Co-elution of 1,2,3,4,6,7,8-HpCDF
Symptoms:
-
Broad or tailing peaks for 1,2,3,4,6,7,8-HpCDF.
-
Inconsistent ion ratios compared to reference standards.
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The peak for 1,2,3,4,6,7,8-HpCDF does not return to baseline.
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Failure to meet regulatory method criteria for isomer separation (e.g., <25% valley between adjacent peaks).[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution issues.
Detailed Steps:
-
Initial Assessment: Carefully examine the chromatogram for the aforementioned symptoms. Compare the ion ratio of the suspect peak to a certified reference standard. A deviation may indicate the presence of a co-eluting interference.
-
Gas Chromatography (GC) System Check:
-
Injector: A contaminated injector can lead to peak tailing and broadening. Clean the injector and replace the inlet liner and septum.[2]
-
Column: The analytical column can degrade over time. It is advisable to bake out the column or trim the first few inches from the inlet side.[2] If performance does not improve, the column may need to be replaced.
-
Carrier Gas: Ensure the carrier gas flow is accurate and leak-free.[2]
-
-
Method Optimization:
-
Temperature Program: Modify the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds.[3]
-
Column Selection: Not all GC columns can resolve all critical PCDD/PCDF isomers. While a DB-5 column is commonly used, it may not separate 1,2,3,4,6,7,8-HpCDF from all other heptachlorinated furan (B31954) isomers.[4][5] For enhanced separation, consider using a column with a different stationary phase, such as a high-polarity cyanopropyl column (e.g., SP-2331 or equivalent).[6] Some modern specialty columns like Rtx-Dioxin2 or BPX-DXN are designed for improved separation of these congeners.[7]
-
-
Advanced Detection Techniques:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy, which can help differentiate between the target analyte and interferences, even if they are not fully separated chromatographically. This is the benchmark for regulatory compliance in many regions.[8]
-
Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), offers high selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions, it can effectively filter out matrix interferences and some co-eluting compounds.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences for 1,2,3,4,6,7,8-HpCDF?
A1: The primary co-eluting interferences for 1,2,3,4,6,7,8-HpCDF are other heptachlorodibenzofuran (HpCDF) isomers. Additionally, depending on the sample matrix and cleanup procedures, other polychlorinated compounds can interfere, including:
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Other Polychlorinated Dibenzofurans (PCDFs)
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Polychlorinated Dibenzo-p-dioxins (PCDDs)
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Polychlorinated Biphenyls (PCBs)[6]
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Chlorinated Diphenyl Ethers (CDPEs)[1]
Q2: Which GC columns are recommended for the analysis of 1,2,3,4,6,7,8-HpCDF?
A2: A dual-column setup is often recommended for the comprehensive, isomer-specific analysis of PCDDs and PCDFs to ensure accurate quantification of all 2,3,7,8-substituted isomers.[6] Commonly used columns include:
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A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, VF-5ms), is often used as the primary column.[3]
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A more polar column, like a cyanopropyl-based stationary phase (e.g., SP-2331), is used as a confirmation column to resolve co-elutions from the primary column.[6]
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Specialty columns designed for dioxin and furan analysis, such as Rtx-Dioxin2 and BPX-DXN, have been developed to provide enhanced separation of critical isomers on a single column.[7]
Q3: What are the key identification criteria for 1,2,3,4,6,7,8-HpCDF in a GC-MS analysis?
A3: According to standard methods like EPA Method 1613B, the following criteria must be met for positive identification:
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The retention time of the analyte must be within a specified window of the corresponding 13C-labeled internal standard.[1]
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The integrated ion currents for the two most abundant ions in the molecular ion cluster must maximize simultaneously.[1]
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The ratio of the intensities of these two ions must be within a certain tolerance (e.g., ±15%) of the theoretical or measured ratio from a reference standard.[8]
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The signal-to-noise ratio for the quantitation ion must be greater than a specified value (e.g., 2.5).[1]
Q4: Can sample cleanup procedures help in overcoming co-elution issues?
A4: Yes, a thorough multi-step cleanup process is crucial for minimizing interferences before instrumental analysis.[8] Common cleanup techniques include:
-
Acid/Base Washing: To remove acidic and basic interferences.[4]
-
Column Chromatography: Using adsorbents like silica (B1680970) gel, alumina, and activated carbon to separate PCDD/PCDFs from other classes of compounds like PCBs.[4] These procedures reduce the overall complexity of the sample extract, thereby decreasing the likelihood of co-elution with matrix components.
Experimental Protocols
Example GC-MS/MS Method for 1,2,3,4,6,7,8-HpCDF Analysis
This protocol is a generalized example based on common practices and established methods.[8][9]
Sample Preparation and Cleanup:
-
Extraction: The choice of extraction method depends on the sample matrix. For solid samples, Pressurized Liquid Extraction (PLE) or Soxhlet extraction are common. For liquid samples, Liquid-Liquid Extraction (LLE) is often used.[8]
-
Cleanup: The extracted sample undergoes a multi-step cleanup process, often involving sequential chromatography on silica, alumina, and carbon columns to isolate the PCDD/PCDF fraction.[4][8]
-
Concentration: The cleaned extract is concentrated to a final volume, and a recovery standard is added.
GC-MS/MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless or Programmable Temperature Vaporizing (PTV) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow |
| Oven Program | Example: 150°C (hold 1 min), ramp to 200°C at 25°C/min, then ramp to 320°C at 5°C/min (hold 10 min) |
| Mass Spectrometer | (Triple Quadrupole) |
| Ionization Mode | Electron Ionization (EI) |
| Collision Gas | Argon |
| MRM Transitions | Specific precursor-to-product ion transitions for native and labeled 1,2,3,4,6,7,8-HpCDF are monitored. |
Data Presentation: Comparison of Analytical Techniques
| Technique | Selectivity | Sensitivity | Throughput | Cost | Regulatory Acceptance |
| GC-HRMS | High | Very High | Lower | High | Gold Standard (e.g., EPA 1613)[8] |
| GC-MS/MS | Very High | Very High | Higher | Moderate | Increasingly accepted alternative[8] |
Signaling Pathways and Logical Relationships
Logical Flow for Method Selection
The choice between GC-HRMS and GC-MS/MS often depends on several factors. The following diagram illustrates a decision-making process.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. well-labs.com [well-labs.com]
- 7. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) Detection in Blood Serum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) detection in human blood serum. The primary analytical method discussed is High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) with isotope dilution, which is considered the gold standard for its high sensitivity and selectivity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting HpCDF in blood serum?
A1: The most sensitive and widely accepted method is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) using an isotope dilution technique.[1][2] This method offers excellent selectivity and can detect HpCDF at very low concentrations, typically in the parts-per-quadrillion (ppq) range.
Q2: Why is isotope dilution important for sensitive HpCDF analysis?
A2: Isotope dilution is a robust quantification technique that corrects for the loss of analyte during sample preparation and analysis. By spiking the sample with a known amount of an isotopically labeled HpCDF standard (e.g., ¹³C₁₂-HpCDF) at the beginning of the workflow, any losses of the native HpCDF will be mirrored by losses of the labeled standard. This allows for highly accurate and precise quantification, which is crucial when measuring trace amounts of the analyte.
Q3: What are the critical steps in sample preparation to ensure high sensitivity?
A3: The critical steps include:
-
Efficient Extraction: Ensuring the complete extraction of lipophilic HpCDF from the serum matrix. This often involves liquid-liquid extraction or solid-phase extraction (SPE).
-
Thorough Cleanup: Removing interfering compounds from the sample extract is paramount. This is typically a multi-step process that may include chromatography on silica (B1680970), alumina (B75360), and carbon columns to separate HpCDF from other chlorinated compounds like PCBs.[3][4]
-
Careful Concentration: Concentrating the final extract to a small volume to increase the analyte concentration before injection into the GC/MS system.
Q4: What are common sources of contamination in HpCDF analysis?
A4: Contamination can arise from various sources, including solvents, reagents, glassware, and even dust in the laboratory environment. It is essential to use high-purity solvents and reagents and to thoroughly clean all glassware. Running method blanks with each batch of samples is crucial to monitor for and identify any potential contamination.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review the extraction protocol. Ensure the solvent system is appropriate for lipophilic compounds. Check for complete protein precipitation and efficient phase separation. |
| Analyte Loss During Cleanup | Evaluate each cleanup step. Ensure the elution solvents are correct and the columns are not overloaded. Verify the activity of the adsorbents (e.g., silica, alumina). |
| Analyte Loss During Concentration | Use a gentle stream of nitrogen for evaporation. Avoid evaporating the sample to complete dryness, as this can lead to the loss of volatile and semi-volatile compounds. |
| Instrumental Issues | Check the GC/MS system performance. Verify the injection port temperature, column integrity, and MS source cleanliness. Run a system suitability test with a known standard. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The co-elution of endogenous serum components (e.g., lipids, proteins) can suppress or enhance the analyte signal.[5][6][7] Enhance the cleanup procedure by adding an additional chromatographic step (e.g., carbon chromatography). Dilute the sample extract if the analyte concentration is sufficiently high. |
| Co-eluting Contaminants | Interfering compounds such as polychlorinated biphenyls (PCBs) and other dioxin-like compounds can have similar retention times.[3][8] Optimize the GC temperature program to improve chromatographic separation. Use a more selective GC column. |
| Contaminated Solvents or Reagents | Analyze a method blank to identify the source of contamination. Use high-purity, distilled-in-glass solvents. |
| Carryover from Previous Injection | Inject a solvent blank after a high-concentration sample to check for carryover. Clean the injection port and the first few centimeters of the GC column. |
Issue 3: Poor Recovery of Internal Standard
| Possible Cause | Troubleshooting Step |
| Incorrect Spiking | Verify the concentration and volume of the internal standard spiking solution. Ensure the standard is added to the sample before the extraction process begins. |
| Degradation of Internal Standard | Check the stability and storage conditions of the internal standard. |
| Losses During Sample Preparation | Similar to analyte loss, review all extraction, cleanup, and concentration steps for potential sources of loss. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of HpCDF and related compounds in human serum using HRGC/HRMS.
Table 1: Method Detection and Quantification Limits
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 1,2,3,4,6,7,8-HpCDF | HRGC/HRMS | 0.02 pg/g wet weight | 0.05 pg/g wet weight | [9] |
| Other PCDFs | HRGC/HRMS | 0.02 - 0.1 pg/g wet weight | 0.05 - 0.2 pg/g wet weight | [9] |
| PCBs | GC-IDTOFMS | 20 pg/µL | - | [10] |
| Organochlorine Pesticides | GC-MS/MS | - | ~0.5 µg/L | [11] |
Table 2: Typical Recovery Rates
| Analyte/Internal Standard | Sample Matrix | Recovery Rate (%) |
| ¹³C-labeled PCDD/Fs | Soil | 46.1 - 69.9 |
| ¹³C-labeled dl-PCBs | Soil | 54.2 - 90.0 |
| Spiked Chemicals | Human Plasma | 38 (PES+SPE), 27 (SPE), 61 (SolvPrec) |
Experimental Protocols
Detailed Methodology for HpCDF Analysis in Blood Serum by Isotope Dilution HRGC/HRMS
This protocol is a generalized procedure based on established methods like EPA Method 1613B.[2][3]
1. Sample Preparation and Extraction
-
Thaw and Spike: Thaw the serum sample (typically 5-10 g) at room temperature. Spike with a known amount of ¹³C₁₂-labeled HpCDF internal standard.
-
Protein Precipitation and Extraction: Add ethanol (B145695) or formic acid to precipitate proteins. Perform liquid-liquid extraction with a suitable organic solvent mixture (e.g., hexane/dichloromethane).
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers. Collect the organic layer. Repeat the extraction process on the aqueous layer and combine the organic extracts.
-
Concentration: Concentrate the combined organic extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.
2. Sample Cleanup
-
Acid/Base Washing: Wash the extract with concentrated sulfuric acid to remove lipids and other organic interferences, followed by a wash with a basic solution.
-
Multi-column Chromatography:
-
Silica Gel Column: Pass the extract through a multi-layered silica gel column containing acidic, basic, and neutral silica to remove polar interferences.
-
Alumina Column: Further cleanup on an alumina column to remove additional polar compounds.
-
Carbon Column: Use a carbon column to separate HpCDF from non-planar compounds like PCBs. Elute the PCBs first with a less polar solvent, then elute the HpCDF and other dioxin-like compounds with a more polar solvent (e.g., toluene).
-
-
Final Concentration: Concentrate the final cleaned extract to a small volume (e.g., 20 µL) and add a recovery standard (e.g., ¹³C₁₂-1,2,3,4-TCDD).
3. HRGC/HRMS Analysis
-
Injection: Inject a small aliquot (e.g., 1-2 µL) of the final extract into the HRGC/HRMS system.
-
Gas Chromatography: Use a high-resolution capillary column (e.g., DB-5ms) with an appropriate temperature program to separate the HpCDF from other congeners and isomers.
-
Mass Spectrometry: Operate the mass spectrometer in the Selected Ion Monitoring (SIM) mode with a resolution of ≥10,000. Monitor at least two characteristic ions for both the native HpCDF and the ¹³C₁₂-labeled internal standard.
-
Quantification: Calculate the concentration of HpCDF by comparing the peak area of the native analyte to that of the labeled internal standard, using a calibration curve generated from standards of known concentrations.
Visualizations
Caption: Experimental workflow for HpCDF detection in serum.
Caption: Troubleshooting guide for low analyte signal.
References
- 1. benchchem.com [benchchem.com]
- 2. NEMI Method Summary - 1613B [nemi.gov]
- 3. well-labs.com [well-labs.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. epa.gov [epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. The Relationship of Dioxin Levels in Serum of 9-Year-Old Vietnamese Children and Their Mothers’ Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 11. orbi.uliege.be [orbi.uliege.be]
Technical Support Center: Minimizing Contamination During 1,2,3,4,6,7,8-HpCDF Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the sample preparation of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF). Adherence to meticulous laboratory practices is critical for accurate ultratrace analysis of this persistent organic pollutant.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Q1: I am seeing a peak for 1,2,3,4,6,7,8-HpCDF in my method blanks. What are the potential sources of this contamination?
The presence of 1,2,3,4,6,7,8-HpCDF in method blanks indicates a contamination issue that needs to be addressed to ensure data integrity. Potential sources include:
-
Contaminated Solvents and Reagents : Impurities in solvents, reagents, or even the carrier gas can introduce 1,2,3,4,6,7,8-HpCDF or interfering compounds. Always use high-purity, dioxin-free reagents.
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Glassware and Sample Vials : Improperly cleaned glassware is a major source of contamination. Reusable glassware should be minimized to mitigate this risk.
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Laboratory Environment : The general laboratory atmosphere can be a source of background contamination, particularly in facilities that handle high concentrations of dioxins and furans.
-
Cross-Contamination from High-Concentration Samples : Residues from highly contaminated samples can carry over to subsequent samples.
-
Instrument Contamination : The gas chromatography-mass spectrometry (GC-MS) system, including the injection port, syringe, and column, can retain 1,2,3,4,6,7,8-HpCDF from previous injections.
Q2: My 1,2,3,4,6,7,8-HpCDF labeled surrogate recovery is low. What could be the cause?
Low recovery of the isotopically labeled internal standard for 1,2,3,4,6,7,8-HpCDF suggests issues with the sample extraction or cleanup process. Consider the following:
-
Inefficient Extraction : The chosen extraction method (e.g., Soxhlet, pressurized fluid extraction) may not be optimal for the sample matrix, leading to incomplete extraction of the analyte and the surrogate.
-
Analyte Loss During Cleanup : The cleanup procedure, which may involve acid/base washing and column chromatography, could be a source of analyte loss.[1] Ensure that the elution profiles are well-characterized for your specific cleanup columns and that the sorbents are properly activated.
-
Matrix Effects : Complex sample matrices, such as those with high lipid content, can interfere with both extraction and cleanup, leading to reduced recoveries.
-
Improper Solvent Evaporation : Aggressive evaporation of the final extract can lead to the loss of semi-volatile compounds like 1,2,3,4,6,7,8-HpCDF.
Q3: I am observing high background noise in my chromatograms, which is affecting the detection of 1,2,3,4,6,7,8-HpCDF. How can I reduce it?
High background noise can mask the signal of your target analyte, leading to poor sensitivity and inaccurate quantification. To reduce background noise:
-
Improve Sample Cleanup : A multi-stage cleanup approach is often necessary for complex matrices. This can include sequential use of acidic/basic silica (B1680970) gel, alumina (B75360), and activated carbon columns to remove interfering compounds.
-
Check for System Contamination : A contaminated GC-MS system can lead to an elevated baseline. Check for contamination in the injector, column, and ion source.
-
Ensure High-Purity Gases : Use high-purity carrier and collision gases and ensure that gas traps for moisture, oxygen, and hydrocarbons are functioning correctly.
-
Address Matrix Interferences : The sample matrix itself can be a source of background noise. Employ matrix-specific cleanup procedures to minimize these effects.
Q4: There is poor reproducibility between my replicate samples for 1,2,3,4,6,7,8-HpCDF. What are the likely reasons?
Poor reproducibility can stem from inconsistencies in the sample preparation and analysis workflow. Key areas to investigate include:
-
Inhomogeneous Samples : If the sample matrix is not properly homogenized, replicate subsamples may not be representative, leading to variable results.
-
Inconsistent Sample Preparation : Variations in extraction times, cleanup column packing, or elution volumes can introduce variability.
-
Instrumental Instability : Fluctuations in GC oven temperature, gas flows, or MS detector response can lead to inconsistent results.
-
Contamination Issues : Sporadic contamination events can affect individual replicates differently, leading to poor reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the sample preparation workflow to prevent 1,2,3,4,6,7,8-HpCDF contamination?
The most critical steps are those where the sample is exposed to potential sources of contamination. These include:
-
Sample Collection and Storage : Use pre-cleaned containers and avoid any materials that could leach interfering compounds.
-
Glassware and Apparatus Cleaning : Implement a rigorous cleaning protocol for all glassware and equipment.
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Reagent and Solvent Purity : Use the highest purity reagents and solvents available and test them for background levels of 1,2,3,4,6,7,8-HpCDF.
-
Laboratory Environment Control : Perform sample preparation in a clean environment, ideally in a dedicated laboratory for ultratrace analysis.
Q2: What type of laboratory glassware should I use, and how should it be cleaned?
Minimize the use of reusable glassware. If it must be reused, follow a stringent cleaning protocol:
-
Rinse with the last solvent used.
-
Wash with hot water and a laboratory-grade detergent.
-
Rinse thoroughly with tap water, followed by deionized water.
-
Solvent-rinse with high-purity acetone, then with the final extraction solvent (e.g., hexane (B92381) or toluene).
-
Dry in a clean oven.
Avoid baking glassware as part of routine cleaning.
Q3: What grade of solvents and reagents are recommended for 1,2,3,4,6,7,8-HpCDF analysis?
Use the highest purity solvents and reagents available, such as those designated for pesticide residue analysis or ultratrace analysis. It is crucial to run method blanks to verify that all materials are free from interferences at the levels of interest.
Q4: How can I prevent cross-contamination between high-concentration and low-concentration samples?
To prevent cross-contamination:
-
Analyze samples in order of expected concentration, from lowest to highest.
-
Inject solvent blanks between samples, especially after a high-concentration sample, to check for carryover.
-
Implement a rigorous rinsing protocol for the autosampler syringe between injections, using a sequence of strong solvents.
-
Use dedicated glassware for standards, samples, and blanks.
Q5: What are the typical lab blank levels and recovery rates I should expect for 1,2,3,4,6,7,8-HpCDF?
These values can vary between laboratories and matrices. However, the provided tables summarize some reported values to serve as a general guideline.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the analysis of 1,2,3,4,6,7,8-HpCDF.
Table 1: Typical Laboratory Method Blank Contamination Levels for 1,2,3,4,6,7,8-HpCDF
| Matrix | Contamination Level | Units |
| Sediment | 0.120 | pg/g |
| Water | 0.770 | pg/L |
Note: These values are examples from specific data validation reports and may not be representative of all laboratory conditions.
Table 2: Expected Recovery Rates of 1,2,3,4,6,7,8-HpCDF with Different Cleanup Methods
| Cleanup Method | Matrix | Recovery Rate (%) |
| One-Step Cleanup with Multilayer Silica Gel and Florisil | Soil | 87.1 - 109.0 |
| EPA Method 1613B (General Guidance) | Soil/Sediment | 82 - 122 |
| EPA Method 1613B (General Guidance) | Water | 82 - 122 |
Table 3: Method Detection Limits (MDLs) and Practical Quantitation Limits (PQLs) for 1,2,3,4,6,7,8-HpCDF in Various Matrices
| Matrix | MDL | PQL | Units |
| Soil | Not specified | 2.5 | pg/g (ppt) |
| Water | Not specified | Not specified | - |
Note: PQLs are the lowest levels that can be reliably achieved during routine laboratory operating conditions.[2] MDLs are typically 3-5 times lower than PQLs.
Detailed Experimental Protocol: General Sample Preparation Workflow for Solid Matrices
This protocol outlines a general workflow for the preparation of solid samples (e.g., soil, sediment) for 1,2,3,4,6,7,8-HpCDF analysis.
1. Sample Homogenization
-
Air-dry the sample to a constant weight.
-
Grind the sample to a fine powder using a clean mortar and pestle or a mechanical grinder.
-
Sieve the homogenized sample to ensure a uniform particle size.
2. Spiking with Labeled Standards
-
Weigh a representative subsample of the homogenized material.
-
Spike the subsample with a known amount of a ¹³C-labeled 1,2,3,4,6,7,8-HpCDF internal standard. This is crucial for accurate quantification using the isotope dilution method.
3. Extraction
-
Extract the spiked sample using an appropriate technique, such as:
-
Soxhlet extraction: with a suitable solvent like toluene (B28343) for an extended period (e.g., 16-24 hours).
-
Pressurized Fluid Extraction (PFE): with an appropriate solvent at elevated temperature and pressure.
-
4. Multi-step Cleanup
A multi-column cleanup is often required to remove interferences.
-
4.1. Acid/Base Silica Gel Chromatography:
-
Pack a chromatography column with layers of silica gel, sulfuric acid-impregnated silica gel, and potassium hydroxide-impregnated silica gel.
-
Load the concentrated extract onto the column and elute with a non-polar solvent like hexane. This step removes bulk organic matter and polar interferences.
-
-
4.2. Alumina Chromatography:
-
Pack a column with activated alumina.
-
Load the eluate from the silica gel column and fractionate using solvents of increasing polarity. The fraction containing 1,2,3,4,6,7,8-HpCDF is collected.
-
-
4.3. Carbon Chromatography:
-
Pack a column with activated carbon dispersed on a support material.
-
Load the appropriate fraction from the alumina column. Planar molecules like 1,2,3,4,6,7,8-HpCDF are retained.
-
Wash the column with solvents of increasing strength to remove non-planar interferences.
-
Back-elute the 1,2,3,4,6,7,8-HpCDF with a strong solvent like toluene.
-
5. Concentration
-
Carefully concentrate the final cleaned extract to a small volume (e.g., 10-20 µL) under a gentle stream of nitrogen.
-
Add a recovery standard just prior to GC-MS analysis to assess the overall performance of the analytical method.
Visualizations
The following diagrams illustrate key workflows for minimizing contamination during 1,2,3,4,6,7,8-HpCDF sample preparation.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1,2,3,4,6,7,8-Heptachlorodibenzofuran
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is of paramount importance. HpCDF is a persistent environmental pollutant belonging to the polychlorinated dibenzofurans (PCDFs) class of compounds, and its analysis is crucial for environmental monitoring, food safety, and toxicological studies. This guide provides an objective comparison of the primary analytical methods used for the determination of HpCDF, complete with supporting experimental data and detailed methodologies.
Method Performance Comparison
The two predominant methods for the analysis of 1,2,3,4,6,7,8-HpCDF are High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS), as outlined in U.S. Environmental Protection Agency (EPA) Methods 1613B and 8290A, and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), which has emerged as a viable alternative.[1] While HRGC/HRMS has traditionally been the gold standard, advancements in GC-MS/MS technology have made it a competitive option for many laboratories.
The following table summarizes the key performance parameters for the analysis of 1,2,3,4,6,7,8-HpCDF using these two techniques. It is important to note that specific performance characteristics can vary based on the sample matrix, instrumentation, and laboratory-specific standard operating procedures. The data presented here is a composite from various sources to provide a comparative overview.
| Performance Parameter | HRGC/HRMS (EPA Methods 1613B/8290A) | GC-MS/MS |
| Limit of Detection (LOD) | Typically in the low picogram per liter (pg/L) for water samples and low nanogram per kilogram (ng/kg) for solid samples.[2] | Can achieve comparable low pg/L to ng/kg detection limits.[1] |
| Limit of Quantification (LOQ) | In the range of 10-100 pg/L for water and 1-10 ng/kg for solid matrices. | Similar to HRGC/HRMS, with LOQs achievable in the low pg/L to ng/kg range. |
| Accuracy (% Recovery) | Generally expected to be within 70-130% for spiked samples. | Typically falls within the 80-120% range for validated methods. |
| Precision (RSD%) | Relative Standard Deviation is expected to be <20% for replicate measurements. | RSD values are generally <15% in validated methods. |
| Selectivity | High, due to the high mass resolution (≥10,000) which minimizes interferences.[1] | High, achieved through Multiple Reaction Monitoring (MRM) which provides excellent specificity.[2] |
| **Linearity (R²) ** | Typically ≥0.995 over the calibrated range. | Generally ≥0.99 over the calibrated range. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results in the analysis of 1,2,3,4,6,7,8-HpCDF. Below are the key steps involved in both the HRGC/HRMS and GC-MS/MS methodologies.
Sample Preparation
A rigorous sample preparation procedure is critical to remove interfering substances from the sample matrix.
-
Extraction : The sample is spiked with a solution of isotopically labeled PCDD/PCDF internal standards.[3] The extraction technique is matrix-dependent:
-
Water : Liquid-liquid extraction with methylene (B1212753) chloride or solid-phase extraction (SPE).[4]
-
Solid Samples (Soil, Sediment, Tissue) : Soxhlet extraction with toluene (B28343) or a hexane/methylene chloride mixture, or Pressurized Fluid Extraction (PFE).[5]
-
-
Cleanup : The crude extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves:
-
Acid-Base Washing : To remove acidic and basic interferences.[4]
-
Column Chromatography : A series of chromatographic columns are used for fractionation, commonly including silica (B1680970) gel, alumina, and activated carbon.[3] The carbon column is particularly effective at separating planar molecules like PCDFs from other contaminants.
-
Instrumental Analysis
General workflow for HpCDF analysis.
HRGC/HRMS (based on EPA Method 1613B/8290A)
-
Gas Chromatography (GC) :
-
Injector : Splitless injection.
-
Column : A high-resolution capillary column, such as a 60 m DB-5 or equivalent, is used for the separation of PCDF congeners.
-
Carrier Gas : Helium.
-
Oven Temperature Program : A programmed temperature ramp is used to achieve optimal separation.
-
-
High-Resolution Mass Spectrometry (HRMS) :
-
Ionization : Electron Ionization (EI).
-
Analyzer : A magnetic sector instrument is operated at a resolving power of at least 10,000.[1]
-
Detection : Selected Ion Monitoring (SIM) is used to monitor the exact m/z values for the native 1,2,3,4,6,7,8-HpCDF and its corresponding ¹³C-labeled internal standard.
-
GC-MS/MS
-
Gas Chromatography (GC) : The GC conditions are similar to those used for HRGC/HRMS.
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization : Electron Ionization (EI).
-
Analyzer : A triple quadrupole mass spectrometer is used.
-
Detection : Multiple Reaction Monitoring (MRM) is employed. Specific precursor-to-product ion transitions are monitored for both the native 1,2,3,4,6,7,8-HpCDF and its labeled internal standard, providing high selectivity.[2]
-
Logical Relationship of Method Validation Parameters
The validation of an analytical method is a comprehensive process that ensures the reliability and suitability of the method for its intended purpose. The various performance parameters are interconnected and collectively contribute to the overall quality of the analytical data.
Validation parameter relationships.
Conclusion
Both HRGC/HRMS and GC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. HRGC/HRMS, as specified in EPA Methods 1613B and 8290A, remains the regulatory benchmark in many jurisdictions due to its established history and high resolving power. However, modern GC-MS/MS instruments offer comparable performance in terms of sensitivity and selectivity, often with lower operational costs and greater ease of use. The choice of method will ultimately depend on the specific requirements of the analysis, including regulatory compliance, required detection limits, sample throughput, and available laboratory resources. For many applications, a properly validated GC-MS/MS method can provide data of sufficient quality for the reliable quantification of 1,2,3,4,6,7,8-HpCDF.
References
Unraveling the Toxic Potency of 1,2,3,4,6,7,8-Heptachlorodibenzofuran in Comparison to Other PCDF Congeners
A comprehensive analysis of the toxicological profiles of Polychlorinated Dibenzofurans (PCDFs), with a focus on 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF), reveals a spectrum of potencies primarily mediated by the Aryl hydrocarbon Receptor (AhR). The toxicity of these compounds is most commonly quantified using Toxic Equivalency Factors (TEFs), which relate the potency of a specific congener to the highly toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).
The toxicity of PCDFs, including HpCDF, is intrinsically linked to their ability to bind to and activate the AhR, a ligand-activated transcription factor. This activation initiates a cascade of downstream events, including the induction of cytochrome P450 enzymes like CYP1A1, leading to a range of toxic responses. The structural characteristics of each PCDF congener, particularly the number and position of chlorine atoms, dictate its affinity for the AhR and, consequently, its toxic potency.
Quantitative Comparison of PCDF Congener Toxicity
To facilitate a clear comparison of the toxic potencies of various PCDF congeners, the following tables summarize key toxicological parameters. These include the World Health Organization's (WHO) 2022 Toxic Equivalency Factors (TEFs), relative potencies (REPs) for AhR binding and CYP1A1 induction, and available acute oral toxicity data (LD50).
Table 1: WHO 2022 Toxic Equivalency Factors (TEFs) for Human Health Risk Assessment of Polychlorinated Dibenzofurans (PCDFs)
| PCDF Congener | Abbreviation | WHO 2022 TEF |
| 2,3,7,8-Tetrachlorodibenzofuran | TCDF | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran | PeCDF | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran | PeCDF | 0.3 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran | HxCDF | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran | HxCDF | 0.1 |
| 1,2,3,7,8,9-Hex |
Comparative Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) in Different Fish Species: A Review of Available Data
For Immediate Release
This guide provides a comparative analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF), a persistent and bioaccumulative environmental contaminant, in various fish species. The data presented herein, while limited in scope due to the scarcity of comprehensive comparative studies on this specific congener, offers valuable insights for researchers, scientists, and drug development professionals engaged in ecotoxicology and environmental health.
Data Summary
Quantitative data for 1,2,3,4,6,7,8-HpCDF concentrations in different fish species is not widely available in a comparative format. However, by compiling data from individual studies and national monitoring programs, a preliminary comparison can be made. The following table summarizes the available data. It is important to note that direct comparisons should be made with caution due to variations in study design, geographical location, and analytical methodologies.
| Fish Species/Type | Location | Tissue Type | Concentration (pg/g wet weight) | Reference |
| Striped bass (Morone saxatilis) | Newark Bay and New York Bight, USA | Meat | 1.6 | [1] |
| Sockeye salmon (Oncorhynchus nerka) | Canada (Freshwater/Marine) | Homogenized Tissue | 81.6 ± 13.7 (ng/kg) | [2] |
| Predator Composite | US Lakes and Reservoirs | Fillet | Data collected but not presented by species | [3] |
| Bottom-dweller Composite | US Lakes and Reservoirs | Whole Body | Data collected but not presented by species | [3] |
Note: The concentration for Sockeye salmon was reported in ng/kg, which is equivalent to pg/g.
Experimental Protocols
The analysis of 1,2,3,4,6,7,8-HpCDF in fish tissue is a complex process that requires highly sensitive and specific analytical methods. The following is a generalized experimental protocol based on methods cited in the literature, such as U.S. EPA Method 1613B.
1. Sample Collection and Preparation:
-
Fish samples are collected from the target location. Species, length, and weight are recorded.
-
The desired tissue (e.g., fillet, whole body, liver) is dissected from the fish. For comparative studies, consistency in the tissue type sampled is crucial.
-
The tissue is homogenized to ensure a uniform sample. In some studies, composite samples are prepared by pooling tissues from multiple individuals of the same species.[3]
2. Extraction:
-
A known weight of the homogenized tissue is mixed with a drying agent, such as sodium sulfate.
-
The sample is then spiked with a solution of isotopically labeled internal standards, including a labeled version of 1,2,3,4,6,7,8-HpCDF.
-
The lipids and contaminants are extracted from the tissue using an organic solvent (e.g., hexane, dichloromethane) in a Soxhlet apparatus or by other extraction techniques like Accelerated Solvent Extraction (ASE).
3. Sample Cleanup:
-
The raw extract contains a high concentration of lipids and other co-extractives that can interfere with the analysis.
-
A multi-step cleanup process is employed to remove these interferences. This typically involves a combination of techniques such as gel permeation chromatography (GPC), acid/base washing, and column chromatography using materials like silica (B1680970) gel, alumina, and carbon.
4. Instrumental Analysis:
-
The final, cleaned-up extract is concentrated to a small volume.
-
Analysis is performed using High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS). This technique provides the necessary selectivity and sensitivity to detect and quantify the low levels of HpCDF typically found in biological samples.[4]
-
The instrument is calibrated using a series of solutions containing known concentrations of the target analytes and internal standards.
5. Quantification:
-
The concentration of 1,2,3,4,6,7,8-HpCDF in the sample is determined by comparing the response of the native congener to that of its corresponding isotopically labeled internal standard. This isotope dilution method corrects for any loss of analyte during the extraction and cleanup steps.
-
Results are typically reported in picograms per gram (pg/g) or nanograms per kilogram (ng/kg) on a wet weight basis. The lipid content of the tissue is also often determined and concentrations may be reported on a lipid weight basis.
Signaling Pathway
The toxicity of this compound and other dioxin-like compounds is primarily mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][6] Activation of this pathway can lead to a range of adverse effects, including developmental and reproductive toxicity.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by 1,2,3,4,6,7,8-HpCDF.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. purdue.edu [purdue.edu]
- 4. AOP Report: Aryl Hydrocarbon Receptor (Ahr) Activation Leads to Early Life Stage Mortality via Sox9 Repression Induced Craniofacial and Cardiac Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polychlorinated dibenzo-p-dioxin and dibenzofuran concentrations in common fish species in the Pearl River Delta area, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. f.oaes.cc [f.oaes.cc]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS for 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF), a persistent and toxic polychlorinated dibenzofuran, is of paramount importance in environmental monitoring, food safety, and toxicological studies. The analytical challenge lies in achieving extremely low detection limits in complex matrices. Historically, Gas Chromatography-Mass Spectrometry (GC-MS), particularly High-Resolution Mass Spectrometry (HRMS), has been the gold standard for this analysis, as outlined in regulatory methods like the US EPA Method 1613B.[1][2][3][4] More recently, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has emerged as a viable and more accessible alternative.[1][5][6]
This guide provides a comprehensive comparison of the established GC-MS methods with a hypothetical Liquid Chromatography-Mass Spectrometry (LC-MS) approach for the analysis of 1,2,3,4,6,7,8-HpCDF. While direct cross-validation studies between GC-MS and LC-MS for this specific congener are not prevalent in current literature, this guide constructs a comparison based on the well-documented performance of GC-MS and the potential capabilities of LC-MS for similar non-polar, halogenated compounds.
Performance Comparison: A Quantitative Overview
The selection of an analytical technique is fundamentally driven by its quantitative performance. The following tables summarize the established performance of GC-MS and the projected performance of a hypothetical LC-MS/MS method for the analysis of 1,2,3,4,6,7,8-HpCDF.
Table 1: Quantitative Performance Data for GC-MS Analysis of 1,2,3,4,6,7,8-HpCDF
| Parameter | GC-HRMS (e.g., EPA Method 1613B) | GC-MS/MS |
| Limit of Detection (LOD) | pg/L to fg/L range in sample extracts[4] | Sub-pg/L to pg/L range in sample extracts[5][7] |
| Limit of Quantification (LOQ) | Low pg/L range in sample extracts[8] | pg/L range in sample extracts[7] |
| Recovery | Typically 70-130% in various matrices[8][9] | Typically 70-130% in various matrices[8] |
| Precision (%RSD) | < 15%[5] | < 15-20%[5] |
Table 2: Projected Quantitative Performance Data for a Hypothetical LC-MS/MS Method for 1,2,3,4,6,7,8-HpCDF
| Parameter | Projected LC-MS/MS Performance |
| Limit of Detection (LOD) | Low ng/L to high pg/L in sample extracts[1][10] |
| Limit of Quantification (LOQ) | ng/L to low pg/L in sample extracts[1][10] |
| Recovery | 80-120% (dependent on sample preparation)[1] |
| Precision (%RSD) | < 15%[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the established protocols for GC-MS and a proposed, hypothetical protocol for LC-MS/MS analysis of 1,2,3,4,6,7,8-HpCDF.
Established GC-MS Experimental Protocol (Based on EPA Method 1613B)
1. Sample Preparation: A rigorous multi-step cleanup is essential to remove interferences from complex matrices.
-
Extraction: Soxhlet or Pressurized Liquid Extraction (PLE) with a suitable solvent like toluene (B28343) is commonly used for solid samples.[9] Liquid-liquid extraction is employed for aqueous samples.
-
Cleanup: The extract undergoes a series of cleanup steps, often including:
-
Acid/base washing to remove polar interferences.
-
Multi-layer silica (B1680970) gel chromatography.
-
Alumina chromatography.
-
Carbon chromatography to separate planar molecules like PCDFs from non-planar compounds.[9]
-
-
Concentration: The final extract is concentrated to a small volume (e.g., 20 µL) under a gentle stream of nitrogen.
2. GC-HRMS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A high-resolution capillary column, such as a 60 m DB-5 or equivalent, is used for isomer-specific separation.[11]
-
Injector: Splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: An optimized temperature gradient is crucial for separating the target congeners.
-
-
High-Resolution Mass Spectrometer (HRMS):
-
Ionization: Electron Ionization (EI).
-
Analyzer: A magnetic sector instrument operating at a resolution of ≥10,000.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of at least two characteristic ions of the molecular ion cluster for 1,2,3,4,6,7,8-HpCDF and its isotopically labeled internal standard.
-
3. GC-MS/MS Instrumental Analysis:
-
Gas Chromatograph (GC): Similar conditions as for GC-HRMS.
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electron Ionization (EI).
-
Analyzer: A triple quadrupole mass spectrometer.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for 1,2,3,4,6,7,8-HpCDF and its internal standard.
-
Hypothetical LC-MS/MS Experimental Protocol
The analysis of non-polar compounds like 1,2,3,4,6,7,8-HpCDF by LC-MS is challenging due to their poor ionization by common techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[12][13] Atmospheric Pressure Photoionization (APPI) is a more suitable ionization source for such analytes.[13][14][15]
1. Sample Preparation:
-
Extraction and Cleanup: Similar to the GC-MS protocol, extensive cleanup would be necessary to minimize matrix effects. The final solvent would need to be compatible with the LC mobile phase (e.g., acetonitrile (B52724) or methanol).
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 or a specialized column for hydrophobic compounds.
-
Mobile Phase: A gradient of acetonitrile and water or methanol (B129727) and water, potentially with a dopant like toluene or anisole (B1667542) to enhance APPI efficiency.[13]
-
Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Atmospheric Pressure Photoionization (APPI).
-
Analyzer: A triple quadrupole mass spectrometer.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 1,2,3,4,6,7,8-HpCDF.
-
Methodology Visualization
To illustrate the analytical workflows, the following diagrams are provided in DOT language.
Caption: GC-MS workflow for 1,2,3,4,6,7,8-HpCDF analysis.
Caption: Hypothetical LC-MS/MS workflow for 1,2,3,4,6,7,8-HpCDF.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEMI Method Summary - 1613B [nemi.gov]
- 4. well-labs.com [well-labs.com]
- 5. agilent.com [agilent.com]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. researchgate.net [researchgate.net]
- 8. boeing.com [boeing.com]
- 9. benchchem.com [benchchem.com]
- 10. documenta.ciemat.es [documenta.ciemat.es]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Guide to Certified Reference Materials for the Confirmation of 1,2,3,4,6,7,8-Heptachlorodibenzofuran
For researchers, scientists, and drug development professionals, the accurate identification and quantification of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is critical. This persistent environmental contaminant is often subject to regulatory scrutiny, making reliable analytical standards essential. This guide provides a comparison of commercially available certified reference materials (CRMs) for 1,2,3,4,6,7,8-HpCDF and a detailed experimental protocol for its confirmation.
Comparison of Certified Reference Materials
The selection of a suitable CRM is fundamental to achieving accurate and traceable analytical results. Key factors to consider include the supplier's accreditation, the certified concentration and purity of the material, the solvent matrix, and the associated uncertainty. Below is a comparison of several commercially available CRMs for 1,2,3,4,6,7,8-HpCDF.
| Supplier | Catalog Number | Product Name | Concentration | Solvent | Purity | Certification |
| AccuStandard | F-701S-0.1X | This compound | 5.0 µg/mL in Toluene (B28343) | Toluene | Not Specified | Certified Reference Standard |
| Cambridge Isotope Laboratories, Inc. | EF-974 | This compound (¹³C₁₂, 99%) | 50 µg/mL in nonane | Nonane | 99% (Isotopic Purity) | Not Specified |
| Cayman Chemical | Item No. 10010077 | This compound | Crystalline Solid | Not Applicable | ≥95% | Not Specified |
Experimental Protocol: Confirmation of 1,2,3,4,6,7,8-HpCDF using High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS)
The following protocol is based on the principles outlined in U.S. Environmental Protection Agency (EPA) Method 1613B, a widely accepted method for the analysis of tetra- through octa-chlorinated dioxins and furans.
Sample Preparation
The sample preparation procedure is critical for extracting the analyte of interest from the sample matrix and removing potential interferences. The specific steps will vary depending on the sample matrix (e.g., water, soil, tissue).
-
Extraction:
-
Aqueous Samples: Liquid-liquid extraction with a suitable solvent like methylene (B1212753) chloride is commonly employed.
-
Solid Samples (Soil, Sediment): Soxhlet extraction or pressurized fluid extraction (PFE) with a solvent such as toluene is typically used.
-
Tissue Samples: Often require homogenization and extraction with a solvent mixture like hexane/methylene chloride.
-
-
Cleanup: The crude extract is subjected to a series of cleanup steps to remove interfering compounds. This multi-step process may include:
-
Acid/Base Partitioning: To remove acidic and basic co-extractives.
-
Column Chromatography: Using adsorbents such as silica (B1680970) gel, alumina, and carbon to separate the target analytes from other organic compounds.
-
Instrumental Analysis: HRGC/HRMS
High-resolution gas chromatography coupled with high-resolution mass spectrometry is the gold standard for the analysis of dioxins and furans due to its high sensitivity and selectivity.
-
Gas Chromatograph (GC) Conditions:
-
Column: A high-resolution capillary column, such as a 60 m DB-5 or equivalent, is used to achieve separation of the various congeners.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A programmed temperature ramp is used to elute the analytes of interest.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Resolution: A resolving power of ≥10,000 is required to achieve the necessary mass accuracy and differentiate the target analyte from interfering ions.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor the specific ions corresponding to 1,2,3,4,6,7,8-HpCDF and its labeled internal standard.
-
Quality Control
A rigorous quality control regimen is essential to ensure the reliability of the analytical data.
-
Internal Standards: A 13C-labeled analog of 1,2,3,4,6,7,8-HpCDF is added to the sample before extraction to correct for losses during sample preparation and analysis.
-
Calibration: A multi-point calibration curve is generated using certified reference materials to establish the relationship between the instrument response and the analyte concentration.
-
Method Blanks: A blank sample is processed and analyzed alongside the field samples to assess for any background contamination.
-
Matrix Spike/Matrix Spike Duplicates: A known amount of the analyte is added to a sample to evaluate the method's performance in the specific sample matrix.
Workflow for Confirmation of 1,2,3,4,6,7,8-HpCDF
Caption: Workflow for the confirmation of 1,2,3,4,6,7,8-HpCDF.
Unveiling the Potency of 1,2,3,4,6,7,8-Heptachlorodibenzofuran in Comparison to TCDD
A comprehensive guide for researchers on the relative potency, mechanism of action, and experimental evaluation of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) versus the archetypal dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).
This guide provides a detailed comparison of this compound (HpCDF) and 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), focusing on their relative potency and the underlying toxicological mechanisms. The information is intended for researchers, scientists, and professionals in drug development and environmental health.
Quantitative Comparison of Relative Potency
The toxic potency of dioxin-like compounds is typically expressed relative to TCDD, the most potent congener, through the use of Toxic Equivalency Factors (TEFs). These factors are consensus values derived from a comprehensive review of available in vivo and in vitro studies. The World Health Organization (WHO) has established a TEF of 0.01 for 1,2,3,4,6,7,8-HpCDF, indicating it is 100 times less potent than TCDD.
| Compound | WHO-2005 TEF | Relative Potency to TCDD |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 |
| This compound (HpCDF) | 0.01 | 1/100 |
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Both TCDD and HpCDF exert their biological and toxic effects primarily through the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The binding of these compounds to the AhR initiates a cascade of molecular events leading to changes in gene expression. A simplified representation of this canonical pathway is provided below.
Experimental Protocols for Determining Relative Potency
The TEF for HpCDF is derived from a variety of experimental studies. While specific dose-response data for 1,2,3,4,6,7,8-HpCDF are part of a larger database, the following sections describe the general and a specific relevant experimental protocol used to determine the relative potency of dioxin-like compounds.
In Vitro Assay: EROD Induction in H4IIE Rat Hepatoma Cells
A common in vitro method to assess the potency of dioxin-like compounds is the measurement of 7-ethoxyresorufin-O-deethylase (EROD) activity, which is a marker for the induction of the CYP1A1 enzyme.
1. Cell Culture and Treatment:
-
H4IIE rat hepatoma cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are allowed to attach and grow for 24 hours.
-
The cells are then treated with a range of concentrations of TCDD (the reference compound) and the test compound (e.g., HpCDF) for a specified period, typically 24 to 72 hours.
2. EROD Assay:
-
After the incubation period, the culture medium is removed, and the cells are washed.
-
A reaction mixture containing 7-ethoxyresorufin (B15458) is added to each well.
-
The plate is incubated to allow for the enzymatic conversion of 7-ethoxyresorufin to resorufin (B1680543) by CYP1A1.
-
The reaction is stopped, and the fluorescence of the produced resorufin is measured using a microplate reader.
3. Data Analysis:
-
The fluorescence readings are normalized to the protein content in each well.
-
Dose-response curves are generated by plotting the EROD activity against the logarithm of the compound concentration.
-
The EC50 value (the concentration that elicits 50% of the maximal response) is determined for both TCDD and the test compound.
-
The Relative Potency (REP) is calculated as the ratio of the EC50 of TCDD to the EC50 of the test compound (REP = EC50TCDD / EC50Test Compound).
In Vivo Study: Hepatic EROD Induction in Rats (Example Protocol based on a similar compound)
This protocol is based on a study investigating the inductive potency of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (B131705) (H7CDD), a compound structurally and mechanistically similar to HpCDF.
1. Animal Model and Dosing:
-
Female Sprague-Dawley rats are used as the animal model.
-
Animals are administered a single oral dose of either the vehicle (e.g., corn oil), TCDD, or the test compound at various dose levels.
2. Sample Collection:
-
After a specified time (e.g., 3 days), the animals are euthanized.
-
The livers are excised, and microsomes are prepared from a portion of the liver tissue.
3. EROD Assay:
-
The EROD activity in the liver microsomes is determined spectrophotometrically by measuring the rate of resorufin formation from 7-ethoxyresorufin.
4. Data Analysis:
-
Dose-response curves for hepatic EROD induction are generated for both TCDD and the test compound.
-
The ED50 (the dose that produces 50% of the maximal induction) is calculated for each compound.
-
The in vivo relative potency is then calculated as the ratio of the ED50 of TCDD to the ED50 of the test compound.
The following diagram illustrates a general workflow for determining the relative potency of a test compound.
A Guide to Assessing the Accuracy and Precision of 1,2,3,4,6,7,8-HpCDF Measurements
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is paramount for environmental monitoring, toxicology studies, and ensuring regulatory compliance. As a member of the polychlorinated dibenzofurans (PCDFs), this compound is a persistent organic pollutant known for its toxicity.[1][2][3] This guide provides a comparative overview of the established analytical methodologies, their performance data, and the experimental protocols required to achieve reliable measurements.
The determination of 1,2,3,4,6,7,8-HpCDF at trace levels, often in complex matrices like soil, water, and biological tissues, necessitates highly sensitive and specific analytical methods.[4][5] The most widely accepted and validated method is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as detailed in US EPA Method 1613B and SW-846 Method 8290A.[1][6] These methods employ isotope dilution, a critical technique for ensuring accuracy and precision.[7]
Quantitative Performance of Analytical Methods
The accuracy and precision of 1,2,3,4,6,7,8-HpCDF measurements are not typically presented as a simple comparison between different commercial products, but rather are defined by adherence to the stringent quality control (QC) criteria outlined in standardized methods.[8] Laboratories demonstrate their proficiency through performance in inter-laboratory comparison studies and by meeting the method-defined acceptance limits for various QC checks.[1][9]
The following table summarizes the key performance and QC criteria from EPA Method 1613B, which are essential for ensuring the accuracy and precision of the data.
| Parameter | Acceptance Criteria | Purpose |
| GC Column Resolution | Valley between 2,3,7,8-TCDD and other TCDD isomers must be <25%. | Ensures isomer specificity and accurate quantification of the most toxic congeners.[10] |
| Initial Calibration Linearity | % Relative Standard Deviation (%RSD) of Response Factors must be ≤ 15%. | Verifies the instrument's linear response across the calibration range.[7] |
| Continuing Calibration Verification | Must be within ±15% of the average response factor from the initial calibration. | Confirms the instrument's calibration stability over time.[7] |
| Labeled Internal Standard Recovery | Typically 25-150% for soil/sediment and 10-135% for aqueous samples. | Measures the efficiency of the entire analytical process (extraction, cleanup) for each sample.[7] |
| Ion Abundance Ratio | Must be within ±15% of the theoretical ratio for the Cl isotope pattern. | Confirms the identity of the target analyte and rules out interferences.[7] |
| Signal-to-Noise (S/N) Ratio | > 2.5 for unlabeled PCDDs/PCDFs and > 10 for internal standards. | Ensures reliable detection and integration of chromatographic peaks.[8] |
Experimental Protocols
Achieving accurate and reproducible results is contingent upon standardized and meticulously executed experimental protocols. The general workflow for the analysis of 1,2,3,4,6,7,8-HpCDF, based on EPA methods, involves several key stages.[1][11]
1. Sample Fortification: Before extraction, every sample, blank, and quality control sample is spiked with a known amount of a stable isotope-labeled solution containing analogs of the target compounds, including ¹³C₁₂-1,2,3,4,6,7,8-HpCDF.[7][12] This internal standard is used to monitor and correct for losses during the sample preparation and analysis process, forming the basis of the isotope dilution method.[7]
2. Sample Extraction: The choice of extraction technique depends on the sample matrix.
-
Solid Samples (Soil, Sediment, Tissue): Soxhlet extraction or Pressurized Fluid Extraction (PFE) with a suitable solvent (e.g., toluene) is commonly used.
-
Aqueous Samples: Liquid-liquid extraction with a solvent like dichloromethane (B109758) is performed.
3. Extract Cleanup: The raw extracts contain numerous co-extracted compounds that can interfere with the analysis.[11] A multi-step cleanup procedure is required to isolate the PCDFs from these interferences. This typically involves a sequence of chromatographic techniques:
-
Acid/Base Washing: To remove acidic and basic interferences.
-
Column Chromatography: Using various sorbents such as silica (B1680970) gel, alumina, and carbon to separate the analytes from other compounds like PCBs and lipids.
4. Concentration and Solvent Exchange: The purified extract is concentrated to a small volume (e.g., 1 mL) and the solvent is exchanged to a non-polar solvent (e.g., nonane) suitable for injection into the GC. A recovery standard (e.g., ¹³C₁₂-1,2,3,6,7,8-HxCDD) is added just before analysis to monitor the performance of the injection and calculate the recovery of the internal standards.[13]
5. Instrumental Analysis (HRGC/HRMS): The final extract is injected into a high-resolution gas chromatograph to separate the different PCDF congeners.[4] The separated compounds then enter a high-resolution mass spectrometer, which is set to selectively monitor for the specific ions characteristic of 1,2,3,4,6,7,8-HpCDF and its labeled internal standard, ensuring high selectivity and sensitivity.[5]
Visualizing the Analytical Workflow
The following diagram illustrates the comprehensive workflow for the determination of 1,2,3,4,6,7,8-HpCDF.
Caption: General analytical workflow for 1,2,3,4,6,7,8-HpCDF measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (¹³Cââ, 99%) 50 µg/mL in nonane - Cambridge Isotope Laboratories, EF-974 [isotope.com]
- 4. epa.gov [epa.gov]
- 5. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alphalab.com [alphalab.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. benchmark-intl.com [benchmark-intl.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. well-labs.com [well-labs.com]
- 12. well-labs.com [well-labs.com]
- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]
A Comparative Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) Levels Across Environmental Matrices
1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a persistent and toxic polychlorinated dibenzofuran (B1670420) (PCDF) congener that is an unintended byproduct of various industrial processes, including waste incineration and the manufacturing of certain chemicals. Due to its lipophilic nature and resistance to degradation, HpCDF bioaccumulates in the environment, posing a potential risk to ecosystems and human health. This guide provides a comparative overview of HpCDF concentrations reported in various environmental matrices, details the analytical methodologies for its quantification, and illustrates the typical analytical workflow.
Comparison of 1,2,3,4,6,7,8-HpCDF Concentrations
The concentration of 1,2,3,4,6,7,8-HpCDF varies significantly across different environmental compartments, with higher levels generally found in matrices closer to industrial or combustion sources. The following tables summarize reported concentrations in soil, sediment, and biological tissues.
Table 1: Concentration of 1,2,3,4,6,7,8-HpCDF in Soil and Sediment
| Environmental Matrix | Location/Source Type | Concentration Range (pg/g dry weight) | Key Findings |
| Soil | Industrial Areas (e.g., near incinerators, cement factories) | 11,500 - 59,600 | Significantly elevated levels are observed in soils from industrial zones, with oil refineries and cement factories being major contributors.[1] |
| Agricultural and Rural Areas | Lower than industrial areas, often near background levels. | Concentrations are generally lower, reflecting atmospheric deposition as a primary source. | |
| Landfill Sites | Variable, can be highly elevated | Landfill fires can lead to significant increases in PCDD/F concentrations in the surrounding soil. | |
| Sediment | Contaminated Sites (e.g., near pentachlorophenol (B1679276) production) | 725 - 87,900 (as total PCDD/F I-TEQ) | Sediments near industrial outfalls act as sinks for PCDD/Fs, with HpCDF being a dominant congener.[2] |
| Lakes and Rivers | Variable, generally lower than contaminated sites | Levels in lake and river sediments reflect both historical and ongoing inputs from various sources. |
Table 2: Concentration of 1,2,3,4,6,7,8-HpCDF in Biological Tissues
| Biological Matrix | Organism/Population | Concentration Range (pg/g lipid weight) | Key Findings |
| Human Adipose Tissue | General Population (Zhejiang, China) | 33,900 - 504,000 (as total PCDD/Fs) | HpCDF is a significant congener found in human fat, indicating widespread environmental exposure.[3] |
| General Population (Korea) | 3,400 - 42,000 (as total dioxin-like TEQ) | Levels are comparable to those reported in other industrialized nations.[4] | |
| Fish | Various Freshwater and Saltwater Species | 63 - 1,300 (as total PCDD/F WHO-TEQ, pg/g wet weight) | Fish are effective bioindicators of PCDD/F contamination in aquatic ecosystems.[5] |
| Lake St. Clair (Lake Trout, Walleye) | 1,600 | Demonstrates bioaccumulation in higher trophic level fish species.[6] |
Experimental Protocols for HpCDF Analysis
The accurate quantification of HpCDF in environmental matrices requires sophisticated analytical techniques due to its low concentrations and the complexity of the sample matrices. The most common methods are the U.S. Environmental Protection Agency (EPA) Method 1613B and Method 8290A. These methods utilize high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) and an isotope dilution approach for accurate quantification.
Sample Preparation and Extraction
The initial step involves the extraction of HpCDF from the sample matrix. The choice of extraction method depends on the sample type.
-
Soil and Sediment:
-
Soxhlet Extraction: A 10-20 g air-dried and homogenized sample is mixed with anhydrous sodium sulfate (B86663) to remove moisture. The sample is then extracted with a solvent mixture, typically toluene (B28343) or a hexane/acetone mixture, for 16-24 hours in a Soxhlet apparatus.[7]
-
Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to extract the analytes more efficiently with less solvent and in a shorter time compared to Soxhlet extraction.[8]
-
-
Biological Tissues (e.g., Fish, Adipose Tissue):
-
The tissue sample is homogenized and mixed with a drying agent like sodium sulfate.
-
Extraction is typically performed using Soxhlet extraction with a solvent mixture such as dichloromethane/hexane.[9]
-
-
Isotope Dilution: Before extraction, a known amount of a ¹³C-labeled 1,2,3,4,6,7,8-HpCDF internal standard is added to the sample. This allows for the correction of any analyte losses during the sample preparation and analysis steps, ensuring accurate quantification.
Extract Cleanup and Fractionation
The raw extracts contain numerous co-extracted compounds that can interfere with the analysis. Therefore, a multi-step cleanup procedure is essential.
-
Acid/Base Washing: The extract is washed with concentrated sulfuric acid to remove lipids and other organic interferences, followed by a base wash (e.g., with potassium hydroxide) to remove acidic compounds.[10]
-
Column Chromatography: The extract is passed through a series of chromatographic columns to separate HpCDF from other interfering compounds. Common column packing materials include:
-
Silica Gel: Often impregnated with sulfuric acid or potassium hydroxide (B78521) for further cleanup.
-
Alumina: Separates analytes based on polarity.
-
Florisil: A magnesium silicate (B1173343) adsorbent used for separating chlorinated pesticides and other compounds.[7]
-
Activated Carbon: Effectively separates PCDDs and PCDFs from other planar and non-planar compounds.
-
Instrumental Analysis: HRGC/HRMS
-
Gas Chromatography (GC): The cleaned extract is injected into a high-resolution gas chromatograph. A long capillary column (e.g., 50-60 meters) with a non-polar stationary phase (like DB-5) is used to separate the different PCDF congeners based on their boiling points and interaction with the column. The oven temperature is programmed to increase gradually to achieve optimal separation.
-
Mass Spectrometry (MS): The separated compounds from the GC column are introduced into a high-resolution mass spectrometer. The MS is operated in the Selected Ion Monitoring (SIM) mode, where it is set to detect specific ions characteristic of native HpCDF and its ¹³C-labeled internal standard. This provides high selectivity and sensitivity, allowing for the detection of trace levels of the analyte.[9][10]
Visualizing the Analytical Workflow and Environmental Fate
To better understand the processes involved in the analysis and the environmental behavior of HpCDF, the following diagrams have been generated using Graphviz.
Caption: Generalized experimental workflow for the analysis of 1,2,3,4,6,7,8-HpCDF in environmental samples.
Caption: Simplified diagram of the environmental fate and transport of 1,2,3,4,6,7,8-HpCDF.
References
- 1. Identification, Quantification, and Toxicity of PCDDs and PCDFs in Soils from Industrial Areas in the Central and Eastern Regions of Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polychlorinated dibenzo-p-dioxins and dibenzofuran contents in fish and sediment near a pentachlorophenol contaminated site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polychlorinated dibenzo-p-dioxins/furans and polychlorinated biphenyls in human adipose tissue from Zhejiang Province, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentrations and accumulation profiles of PCDDs, PCDFs and dioxin-like PCBs in adipose fat tissues of Korean women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polychlorinated dibenzo-p-dioxin and dibenzofuran concentrations in common fish species in the Pearl River Delta area, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 5-12, Levels of Chlorodibenzofurans (CDFs) in Fish and Other Aquatic Organisms - Toxicological Profile for Chlorodibenzofurans (CDFs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. epa.gov [epa.gov]
- 10. greenrivertech.com.tw [greenrivertech.com.tw]
Evaluating the Toxic Equivalency Factor for 1,2,3,4,6,7,8-Heptachlorodibenzofuran: A Comparative Guide
Introduction
1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants known for their toxic effects. The toxicity of these compounds is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] To assess the risk posed by complex mixtures of these dioxin-like compounds, the toxic equivalency factor (TEF) methodology is employed. This approach compares the potency of individual congeners to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. This guide provides a comprehensive evaluation of the TEF for 1,2,3,4,6,7,8-HpCDF, comparing its toxic potency with other relevant dioxin-like compounds and detailing the experimental basis for these assessments.
Quantitative Comparison of Toxic Equivalency Factors
The World Health Organization (WHO) has established TEF values for numerous dioxin-like compounds based on a comprehensive review of in vivo and in vitro studies. The TEF for 1,2,3,4,6,7,8-HpCDF is 0.01, indicating it is considered 100 times less potent than TCDD. The following table provides a comparison of the WHO-2005 TEF values for 1,2,3,4,6,7,8-HpCDF and other selected polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs.
| Compound | Abbreviation | WHO-2005 TEF |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | TCDD | 1.0 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | PeCDD | 1.0 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (B131705) | HpCDD | 0.01 |
| 2,3,7,8-Tetrachlorodibenzofuran | TCDF | 0.1 |
| 2,3,4,7,8-Pentachlorodibenzofuran | PeCDF | 0.3 |
| This compound | HpCDF | 0.01 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | HpCDF | 0.01 |
| Octachlorodibenzofuran | OCDF | 0.0003 |
Experimental Data Supporting Toxic Equivalency
The determination of TEFs is based on a weight-of-evidence approach, considering data from a variety of experimental endpoints that reflect AhR-mediated toxicity. These include in vitro assays measuring receptor binding and gene induction, as well as in vivo studies assessing toxic responses such as body weight loss, thymic atrophy, and carcinogenicity.
In vitro bioassays are crucial for determining the relative potency of dioxin-like compounds to activate the AhR signaling pathway. Key assays include competitive binding assays to determine the affinity of a compound for the AhR and reporter gene assays, such as the Ethoxyresorufin-O-deethylase (EROD) induction assay, to measure the transcriptional activation of AhR target genes.
The following table summarizes representative in vitro data for some PCDF congeners, illustrating the range of potencies observed.
| Compound | Cell Line | Endpoint | Relative Potency (REP) vs. TCDD |
| 2,3,7,8-TCDF | Rat Hepatoma H4IIE | AHH Induction | ~0.1 |
| 1,2,3,6,7,8-HxCDF | Rat Hepatoma H4IIE | EROD Induction | EC50 = 1.24 nM |
| 1,2,3,4,6,7,8,9-OCDF | Mouse Liver | EROD Induction | Induces 7-fold increase |
| 1,2,3,4,6,7,8-HpCDF (estimated) | - | - | ~0.01 |
Note: The REP for 1,2,3,4,6,7,8-HpCDF is estimated based on its assigned TEF value, reflecting a consensus from multiple studies.
Long-term animal studies are essential for assessing the chronic toxicity and carcinogenic potential of dioxin-like compounds. The National Toxicology Program (NTP) has conducted extensive studies on TCDD and other dioxin-like compounds, providing a framework for evaluating their in vivo effects. While a dedicated carcinogenicity study for 1,2,3,4,6,7,8-HpCDF is not prominently cited, studies on related compounds inform its TEF. For example, a chronic toxicity and carcinogenicity study of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (HpCDD) in rats demonstrated its carcinogenic potential, albeit at much higher doses than TCDD.
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound to the AhR compared to a radiolabeled ligand, typically [³H]-TCDD.
Methodology:
-
Cytosol Preparation: Prepare a cytosolic fraction containing the AhR from a suitable source, such as rat liver or a cultured cell line.
-
Incubation: Incubate a constant concentration of [³H]-TCDD with the cytosolic preparation in the presence of varying concentrations of the unlabeled test compound (e.g., 1,2,3,4,6,7,8-HpCDF). A control group with no competitor and a non-specific binding group with a large excess of unlabeled TCDD are included.
-
Separation of Bound and Free Ligand: Separate the AhR-bound [³H]-TCDD from the unbound fraction using methods like hydroxylapatite (HAP) assay or charcoal-dextran adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]-TCDD, is determined. The relative binding affinity is then calculated by comparing the IC50 of the test compound to that of unlabeled TCDD.[5]
Ethoxyresorufin-O-deethylase (EROD) Induction Assay
Objective: To measure the induction of cytochrome P450 1A1 (CYP1A1) enzymatic activity, a sensitive biomarker of AhR activation, in response to a test compound.
Methodology:
-
Cell Culture and Treatment: Culture a responsive cell line, such as the rat hepatoma cell line H4IIE, and expose the cells to various concentrations of the test compound (e.g., 1,2,3,4,6,7,8-HpCDF) for a specified period (e.g., 24-72 hours).
-
Cell Lysis: After incubation, lyse the cells to release the microsomal enzymes.
-
EROD Reaction: Add the substrate, 7-ethoxyresorufin, and a source of NADPH to the cell lysate. CYP1A1 will metabolize the substrate to the fluorescent product, resorufin (B1680543).
-
Fluorescence Measurement: Measure the rate of resorufin formation using a fluorometric plate reader.
-
Data Analysis: Calculate the EROD activity (e.g., pmol resorufin/min/mg protein). Determine the EC50 value, the concentration of the test compound that produces 50% of the maximal EROD induction. The relative potency (REP) is calculated by dividing the EC50 of TCDD by the EC50 of the test compound.[6]
In Vivo Rodent Carcinogenicity Study (General Protocol)
Objective: To evaluate the carcinogenic potential of a substance following long-term administration to rodents.
Methodology:
-
Animal Selection: Use a standard rodent strain, such as Sprague-Dawley rats or B6C3F1 mice. Animals are randomly assigned to control and treatment groups.
-
Dose Administration: Administer the test compound (e.g., 1,2,3,4,6,7,8-HpCDF) via a relevant route of exposure, typically gavage or in the diet, for a significant portion of the animal's lifespan (e.g., 2 years). At least three dose levels and a vehicle control group are used.
-
In-life Observations: Monitor the animals daily for clinical signs of toxicity, and measure body weight and food consumption regularly.
-
Pathology: At the end of the study, or when animals are euthanized due to moribund condition, conduct a full necropsy. Collect and preserve all major organs and any gross lesions.
-
Histopathology: Perform microscopic examination of the preserved tissues.
-
Data Analysis: Statistically analyze the incidence of tumors in the treatment groups compared to the control group to determine the carcinogenic potential of the compound.
Visualizations
Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for TEF Determination.
References
- 1. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polychlorinated dibenzofurans (PCDFs): correlation between in vivo and in vitro structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Kinetics and inductive potency of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (H7CDD) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific, high affinity binding of 2,3,7,8-tetrachlorodibenzo-p-dioxin by hepatic cytosol. Evidence that the binding species is receptor for induction of aryl hydrocarbon hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,2,3,4,6,7,8-Heptachlorodibenzofuran: A Comprehensive Guide
For Immediate Release
Researchers, scientists, and drug development professionals handling 1,2,3,4,6,7,8-Heptachlorodibenzofuran are advised to adhere to stringent disposal and safety protocols due to its classification as a toxic and persistent environmental pollutant. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this hazardous chemical waste.
This compound is a type of polychlorinated dibenzofuran (B1670420) (PCDF) and is regulated as a hazardous waste.[1] Found in smoke emissions and as a byproduct of chemical synthesis, its disposal is subject to strict environmental regulations.[2]
Immediate Safety and Handling Protocols
Proper handling of this compound is critical to prevent exposure. All personnel must be thoroughly trained in handling hazardous chemicals and should always consult the Safety Data Sheet (SDS) before working with this compound.[3]
Personal Protective Equipment (PPE):
-
Gloves: Protective gloves are mandatory to prevent skin contact.[3]
-
Eye Protection: Safety glasses or goggles must be worn.[3] In case of eye contact, flush immediately with copious amounts of water for at least 15 minutes.[3]
-
Lab Coat: A lab coat or apron is required.[3]
-
Respiratory Protection: In situations with a risk of inhalation, a NIOSH/MSHA-approved air-supplied respirator should be used.[3]
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Thoroughly wash hands after handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Ensure that eye wash stations and safety showers are readily accessible.[3]
Spill and Decontamination Procedures
In the event of a spill, immediate decontamination is crucial.
Decontamination of Equipment: A multi-step washing and rinsing process is recommended for decontaminating laboratory equipment:[3]
-
Detergent Wash: Thoroughly wash the equipment with a laboratory-grade detergent (e.g., Luminox®) and hot tap water, using a brush to remove all particulate matter.[3][4]
-
Tap Water Rinse: Rinse the equipment thoroughly with hot tap water.[3]
-
Organic-Free Water Rinse: Rinse the equipment again with organic-free water.[3]
Proper Disposal Procedures
The primary and recommended method for the disposal of this compound is high-temperature incineration.[3] This process must be carried out in a licensed hazardous waste disposal facility.
Operational Disposal Plan:
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid cross-contamination.
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), the appropriate hazard symbols (e.g., "Toxic"), and the accumulation start date.
-
Storage: Store the waste in a designated, well-ventilated, and secure area away from incompatible materials. The temporary storage limit is typically up to 30 days, but local regulations should be verified.[3]
-
Engage a Licensed Disposal Company: Contact a certified hazardous waste disposal company to arrange for transportation and disposal.
-
Waste Profile: Provide the disposal company with a detailed waste profile, including the chemical composition and concentration of the this compound waste.[3]
Quantitative Data for Disposal and Safety
| Parameter | Value/Specification |
| Primary Disposal Method | High-Temperature Incineration[3] |
| Incineration Temperature | >850 °C (ideally >1000 °C)[3] |
| Gas Residence Time in Incinerator | >2 seconds[3] |
| Temporary Storage Limit | Up to 30 days (check local regulations)[3] |
| Storage Temperature | -20°C[5] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
